(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2S)-3,3,3-trifluoro-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O3/c4-3(5,6)1(7)2(8)9/h1,7H,(H,8,9)/t1-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKGUTLIPHZYCX-SFOWXEAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H](C(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125995-00-8 | |
| Record name | (2S)-3,3,3-trifluoro-2-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid, a chiral fluorinated building block, holds significant value in the fields of pharmaceutical and agrochemical development. The incorporation of a trifluoromethyl group imparts unique physicochemical properties, including increased metabolic stability and enhanced binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this important molecule. While its direct involvement in specific biological signaling pathways is not yet elucidated, its utility as a stereospecific component in the synthesis of bioactive molecules is well-established.
Chemical and Physical Properties
This compound is a solid, hygroscopic compound. Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 125995-00-8 | [1] |
| Molecular Formula | C₃H₃F₃O₃ | [1] |
| Molecular Weight | 144.05 g/mol | [1] |
| Appearance | Off-white semi-solid or white powder | [2] |
| Melting Point | 72-76 °C | |
| Boiling Point | 256.4 ± 35.0 °C (Predicted) | |
| Density | 1.656 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 2.29 ± 0.11 (Predicted) | [2] |
| Optical Activity | [α]²⁰/D -42°, c=1 in chloroform | [1] |
Table 2: Solubility and Stability
| Property | Value | Reference(s) |
| Solubility | Soluble in Methanol | [2] |
| Storage Temperature | -20°C Freezer | [2] |
| Stability | Hygroscopic | [1] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a quartet for the proton at the C2 position due to coupling with the three fluorine atoms of the trifluoromethyl group. The protons of the hydroxyl and carboxylic acid groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the trifluoromethyl carbon, the hydroxylated methine carbon, and the carboxylic acid carbon. The carbon signals will exhibit coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[2][3]
Infrared (IR) Spectroscopy
The FTIR spectrum of an α-hydroxy acid is characterized by several key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
O-H Stretch (Alcohol): A broad band around 3500-3200 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak typically in the range of 1725-1700 cm⁻¹.
-
C-F Stretch: Strong absorptions in the region of 1350-1100 cm⁻¹.
-
C-O Stretch: A band in the 1250-1050 cm⁻¹ region.[4]
Mass Spectrometry (MS)
In mass spectrometry, carboxylic acids often undergo fragmentation through the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[5] The presence of the trifluoromethyl group will influence the fragmentation pattern, and fragments containing this group will be readily identifiable.
Synthesis and Purification
The synthesis of enantiomerically pure this compound typically involves the preparation of the racemic mixture followed by chiral resolution.
Synthesis of Racemic 3,3,3-Trifluoro-2-hydroxypropanoic Acid
A common route to the racemic acid involves the hydrolysis of the corresponding ester, which can be synthesized from trifluoroacetone.
Chiral Resolution
Two primary methods for obtaining the (S)-enantiomer are classical resolution with a chiral resolving agent and enzymatic kinetic resolution.
This method utilizes an enantioselective amidase to selectively hydrolyze the (R)-amide, leaving the desired (S)-amide, which can then be hydrolyzed to the (S)-acid.
Materials:
-
Racemic 3,3,3-trifluoro-2-hydroxypropionamide
-
Whole cells of E. coli expressing a stereospecific amidase (e.g., from Klebsiella oxytoca)[1]
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Enzymatic Hydrolysis:
-
Prepare a suspension of the racemic amide in potassium phosphate buffer.
-
Add the whole-cell biocatalyst.
-
Incubate the reaction mixture at a controlled temperature (e.g., 35°C) with agitation.[1]
-
Monitor the reaction progress by HPLC to determine the conversion and enantiomeric excess of the remaining (S)-amide.
-
-
Work-up and Isolation of (S)-amide:
-
Once the desired conversion is reached (typically around 50%), terminate the reaction by acidifying the mixture with hydrochloric acid.
-
Extract the unreacted (S)-amide with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Hydrolysis of (S)-amide to (S)-acid:
-
Hydrolyze the isolated (S)-amide using an appropriate acidic or basic method to yield this compound.
-
-
Purification:
-
The final product can be purified by crystallization or chromatography.
-
Expected Yield and Purity:
-
Yields approaching 50% with high enantiomeric excess (>99% ee) have been reported for the (R)-acid in similar large-scale resolutions.[6]
Visualization of Synthesis and Resolution Workflow
The following diagram illustrates a general workflow for the production of this compound via enzymatic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. 3,3,3-Trifluoro-2-hydroxypropanoic acid | C3H3F3O3 | CID 244896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. par.nsf.gov [par.nsf.gov]
(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid
For researchers, scientists, and professionals in drug development, the enantiomerically pure this compound, also known as (S)-Trifluorolactic acid ((S)-TFLA), is a crucial chiral building block. Its application in the synthesis of fluorinated pharmaceuticals is of significant interest due to the enhanced metabolic stability and bioavailability conferred by the fluorine atoms.[1] This guide provides a detailed overview of the primary synthesis pathways for obtaining this valuable compound, complete with experimental protocols, comparative data, and process visualizations.
Core Synthesis Pathways
Three principal strategies have been established for the synthesis of (S)-TFLA:
-
Classical Resolution via Diastereomeric Salt Formation: This method involves the separation of a racemic mixture of 3,3,3-trifluoro-2-hydroxypropanoic acid by reacting it with a chiral resolving agent to form diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization.
-
Enzymatic Kinetic Resolution: This pathway utilizes the enantioselectivity of enzymes, typically lipases or esterases, to selectively react with one enantiomer of a racemic ester or amide of 3,3,3-trifluoro-2-hydroxypropanoic acid. This leaves the desired, unreacted (S)-enantiomer in high enantiomeric purity.
-
Asymmetric Reduction of a Prochiral Ketone: This elegant approach involves the direct, stereoselective reduction of a prochiral precursor, 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy), to the desired (S)-alcohol using a chiral catalyst, most notably a biocatalyst such as lactate dehydrogenase.
Quantitative Data Comparison
The following table summarizes the quantitative data for the different synthesis pathways, allowing for a direct comparison of their efficacy.
| Synthesis Pathway | Key Reagent/Catalyst | Substrate | Yield | Enantiomeric Excess (e.e.) | Reference |
| Classical Resolution | (S)-1-phenylethylamine | Racemic 3,3,3-trifluoro-2-hydroxypropanoic acid | ~70% (for each enantiomer) | 99% | [2][3][4] |
| Enzymatic Kinetic Resolution | Candida rugosa lipase | Racemic 2-chloro-3,3,3-trifluoropropanoic acid ethyl ester* | >40% (for unreacted ester) | 95% (for unreacted ester) | [5] |
| Asymmetric Reduction | Chicken l-Lactate Dehydrogenase (Gallus) & Formate Dehydrogenase | 3,3,3-Trifluoro-2-oxopropionic acid (TFPy) | >99% (Conversion) | >99.5% | [6] |
*Note: Data for a close structural analog is presented due to the limited availability of specific data for the exact target substrate under these conditions.
Experimental Protocols
Detailed methodologies for the key synthesis pathways are provided below.
Pathway 1: Classical Resolution via Diastereomeric Salt Formation
This protocol is based on the principles described by Wong et al. for the resolution of racemic 3,3,3-trifluorolactic acid using a chiral amine.[2][4]
Objective: To separate the (S)- and (R)-enantiomers of 3,3,3-trifluoro-2-hydroxypropanoic acid.
Materials:
-
Racemic 3,3,3-trifluoro-2-hydroxypropanoic acid
-
(S)-(-)-1-phenylethylamine
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Molecular sieves (optional)
Procedure:
-
Salt Formation: Dissolve 1.0 equivalent of racemic 3,3,3-trifluoro-2-hydroxypropanoic acid in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 equivalents of (S)-(-)-1-phenylethylamine in methanol.
-
Slowly add the amine solution to the acid solution with stirring. The formation of the diastereomeric salt [(S)-acid·(S)-amine] and [(R)-acid·(S)-amine] will occur.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate the crystallization of the less soluble diastereomeric salt. The use of molecular sieves as a desiccant may promote the formation of the pure --INVALID-LINK---[acid] phase.[2][3]
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate contains the more soluble diastereomer.
-
Liberation of the Chiral Acid: Suspend the isolated crystals in water and add 1 M HCl until the pH is acidic (pH ~1-2).
-
Extraction: Extract the liberated this compound with diethyl ether (3x volumes).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-acid.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.
Pathway 2: Enzymatic Kinetic Resolution of a Racemic Ester
This protocol describes a general method for the lipase-catalyzed hydrolytic kinetic resolution of a racemic ester.
Objective: To selectively hydrolyze the (R)-ester from a racemic mixture, leaving the desired (S)-ester unreacted and in high enantiomeric excess.
Materials:
-
Racemic ethyl 3,3,3-trifluoro-2-hydroxypropanoate
-
Candida rugosa lipase (CRL)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M) for pH control
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, suspend the racemic ethyl 3,3,3-trifluoro-2-hydroxypropanoate in the phosphate buffer.
-
Enzyme Addition: Add the Candida rugosa lipase to the mixture. The optimal enzyme loading should be determined empirically but can start in the range of 10-50 mg of lipase powder per mmol of substrate.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle stirring. Monitor the pH of the reaction. As the (R)-ester is hydrolyzed to the (R)-acid, the pH will decrease. Maintain the pH at 7.0 by the controlled addition of the NaOH solution using a pH-stat or manual titration.
-
The progress of the reaction can be monitored by measuring the consumption of NaOH or by taking aliquots and analyzing them by GC or HPLC.
-
Reaction Termination: Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining (S)-ester and the produced (R)-acid.
-
Work-up: Acidify the reaction mixture to pH ~2 with 1 M HCl. Extract the mixture with ethyl acetate.
-
Separation: The organic layer will contain the unreacted (S)-ester and the (R)-acid. The (R)-acid can be removed by washing the organic layer with a saturated sodium bicarbonate solution. The (S)-ester remains in the organic phase.
-
Hydrolysis of (S)-Ester: The isolated (S)-ester can then be hydrolyzed to the desired (S)-acid using standard chemical methods (e.g., acid or base catalysis).
-
Analysis: Determine the enantiomeric excess of the (S)-ester and the final (S)-acid product by chiral GC or HPLC.
Pathway 3: Asymmetric Reduction of 3,3,3-Trifluoro-2-oxopropionic Acid
This protocol is based on the biocatalytic reduction of TFPy using a lactate dehydrogenase coupled with a cofactor regeneration system.[6]
Objective: To produce (S)-TFLA via the enantioselective reduction of TFPy using chicken l-LDH.
Materials:
-
3,3,3-Trifluoro-2-oxopropionic acid (TFPy)
-
Recombinant chicken l-Lactate Dehydrogenase (Gallus) (l-LDH)
-
Recombinant formate dehydrogenase (Candida boidinii) (FDH)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Sodium formate
-
Potassium phosphate buffer (pH 7.0)
Procedure:
-
Biocatalyst Preparation: The l-LDH and FDH enzymes are typically produced via recombinant expression in a host like E. coli and can be used as purified enzymes or as whole-cell catalysts.
-
Reaction Mixture Preparation: In a buffered solution (e.g., potassium phosphate buffer, pH 7.0), combine the substrate TFPy (e.g., up to 0.5 M), the catalytic cofactor NAD⁺ (e.g., 1 mM), and the sacrificial co-substrate for regeneration, sodium formate (in slight excess to the substrate).
-
Enzymatic Reaction Initiation: Add the l-LDH and FDH enzymes to the reaction mixture to initiate the reduction. The reaction is typically carried out at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Reaction Progress: The l-LDH catalyzes the reduction of TFPy to (S)-TFLA, consuming NADH which is converted to NAD⁺. The FDH simultaneously oxidizes formate to carbon dioxide, regenerating NADH from NAD⁺. This cycle allows for a high turnover of the catalytic cofactor.
-
Monitoring: The conversion of TFPy to TFLA can be monitored over time (e.g., over 6 hours) using HPLC.[6]
-
Work-up: Once the reaction has reached completion (as determined by HPLC), terminate the reaction by removing the enzymes, for example, by protein precipitation (e.g., with acetonitrile) or heat denaturation followed by centrifugation.
-
Product Isolation: The supernatant containing the product can be further purified. Acidify the solution and extract the (S)-TFLA with an appropriate organic solvent. The solvent can then be removed under reduced pressure.
-
Analysis: Confirm the identity of the product by NMR and MS. Determine the enantiomeric excess by chiral HPLC.
Visualization of Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis pathways.
Caption: Workflow for Classical Resolution via Diastereomeric Salt Formation.
Caption: Workflow for Enzymatic Kinetic Resolution using Lipase.
Caption: Workflow for Asymmetric Reduction with Cofactor Regeneration.
References
- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 2. Tandem crystallization strategies for resolution of 3,3,3-trifluorolactic acid [CF3 CH(OH)COOH] by chiral benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic Data and Experimental Protocols for (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid, a key chiral building block in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Where precise experimental data is not publicly available, typical, and estimated values based on the molecular structure and data from similar compounds are provided.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~4.5 | Quartet (q) | 1H | ~7.0 | CH |
| Variable | Broad Singlet (br s) | 2H | - | OH, COOH |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~170 | Singlet | C=O |
| ~123 | Quartet (q, ¹JCF ≈ 285 Hz) | CF₃ |
| ~70 | Quartet (q, ²JCF ≈ 30 Hz) | CH |
¹⁹F NMR (Fluorine-19 NMR)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~-77 | Doublet (d) | ~7.0 | CF₃ |
Note: NMR data can vary based on the solvent used, concentration, and instrument parameters. The values presented are typical for this type of compound.
Table 2: Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3500 - 2500 | Strong, Broad | O-H stretch (carboxylic acid and alcohol) |
| ~1730 | Strong | C=O stretch (carboxylic acid) |
| 1300 - 1100 | Strong | C-F stretch |
| ~1200 | Strong | C-O stretch |
| ~1100 | Strong | O-H bend |
Source: PubChem CID 244896 indicates the availability of ATR-IR spectra obtained on a Bruker Tensor 27 FT-IR instrument.[1]
Table 3: Mass Spectrometry (MS) Data
| m/z Ratio | Relative Intensity (%) | Assignment |
| 144 | Moderate | [M]⁺ (Molecular Ion) |
| 99 | High | [M - COOH]⁺ |
| 75 | Moderate | [M - CF₃]⁺ |
| 69 | High | [CF₃]⁺ |
Source: PubChem CID 244896 and 2779069 indicate the availability of GC-MS data.[1][2]
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of NMR, IR, and MS spectra for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed workflow for the NMR characterization of this compound is presented below.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Vortex the mixture until the sample is completely dissolved. Transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: The NMR spectra can be recorded on a 400 MHz spectrometer.
-
Data Acquisition: For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse program is typically employed. For ¹⁹F NMR, a standard one-pulse experiment is used.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected. The chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm for ¹H and ¹³C) or an external standard for ¹⁹F.
Infrared (IR) Spectroscopy
The following diagram illustrates the workflow for obtaining an FTIR spectrum of the sample.
Methodology:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an Attenuated Total Reflectance (ATR) accessory is suitable for this analysis.[1]
-
Sample Preparation: For the ATR technique, a small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Collection: A background spectrum of the clean, empty ATR crystal is collected first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is baseline corrected, and the frequencies of the major absorption bands are identified.
Mass Spectrometry (MS)
A typical workflow for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.
Methodology:
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent. For carboxylic acids, derivatization (e.g., esterification or silylation) may be necessary to improve volatility and chromatographic performance.
-
Gas Chromatography (GC): The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp up to ensure good separation of components.
-
Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the mass spectrometer. Electron Impact (EI) is a common ionization technique for this type of analysis. The resulting ions are then separated by their mass-to-charge ratio.
-
Data Analysis: The total ion chromatogram (TIC) is examined to identify the peak corresponding to the analyte. The mass spectrum for this peak is then analyzed to determine the molecular weight and fragmentation pattern.
References
Physical and chemical characteristics of (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid, a fluorinated analog of lactic acid, is a chiral building block of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of parent molecules. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its spectral properties. Furthermore, it outlines detailed experimental protocols for its asymmetric synthesis and purification, along with standard analytical procedures for its characterization.
Physical and Chemical Characteristics
This compound is a white solid at room temperature. The trifluoromethyl group significantly influences its acidity and reactivity compared to its non-fluorinated counterpart, lactic acid.
Tabulated Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₃H₃F₃O₃ | PubChem CID: 74577223 |
| Molecular Weight | 144.05 g/mol | PubChem CID: 74577223 |
| Melting Point | 72-76 °C | MySkinRecipes |
| Boiling Point | 70.3 °C at 760 mmHg (Predicted) | MySkinRecipes |
| Density | 1.445 g/cm³ (Predicted) | MySkinRecipes |
| CAS Number | 125995-00-8 | PubChem CID: 74577223 |
| Appearance | White powder | MySkinRecipes |
| Storage Temperature | 2-8°C | MySkinRecipes |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a quartet for the proton at the C2 position due to coupling with the three fluorine atoms of the trifluoromethyl group. The chemical shift of this proton would be in the region of 4.0-4.5 ppm. The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts will be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the three carbon atoms. The carboxylic carbon (C1) is expected in the range of 170-180 ppm. The carbon bearing the hydroxyl group (C2) will appear around 70-80 ppm, and the trifluoromethyl carbon (C3) will be observed as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3500-2500 cm⁻¹ corresponds to the O-H stretching vibrations of the carboxylic acid and hydroxyl groups. A sharp, strong peak around 1730 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid. The C-F stretching vibrations are typically observed in the region of 1300-1100 cm⁻¹.[1]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of the parent acid may be challenging due to its low volatility. Derivatization, for instance, by silylation, can facilitate analysis. The mass spectrum of the trimethylsilyl (TMS) derivative of the related 3-(3-Hydroxyphenyl)propanoic acid shows characteristic fragmentation patterns that can be used for identification.[2] For the underivatized molecule, soft ionization techniques like electrospray ionization (ESI) would be more suitable, likely showing the deprotonated molecule [M-H]⁻ in negative ion mode.
Experimental Protocols
Asymmetric Synthesis via Biocatalytic Reduction
A highly efficient method for the enantioselective synthesis of this compound is the enzymatic reduction of 3,3,3-trifluoro-2-oxopropanoic acid (trifluoropyruvic acid).[3]
Materials:
-
3,3,3-Trifluoro-2-oxopropanoic acid (TFPy)
-
L-Lactate Dehydrogenase (L-LDH) from Gallus gallus (chicken)
-
Formate Dehydrogenase (FDH)
-
Nicotinamide adenine dinucleotide (NADH)
-
Sodium formate
-
Phosphate buffer (pH 7.0)
Procedure:
-
Prepare a reaction mixture containing 0.5 M 3,3,3-trifluoro-2-oxopropanoic acid, a catalytic amount of NADH, and an excess of sodium formate in a phosphate buffer (pH 7.0).
-
Add L-Lactate Dehydrogenase and Formate Dehydrogenase to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for approximately 6 hours.
-
Monitor the reaction progress by HPLC to confirm the complete conversion of the starting material.
-
Upon completion, terminate the reaction by denaturing the enzymes, for example, by adding a water-miscible organic solvent like acetonitrile or by heat treatment.
-
Centrifuge the mixture to remove the precipitated protein.
-
The supernatant containing the product can then be purified.
Purification by Column Chromatography
Materials:
-
Crude reaction mixture
-
Silica gel
-
Solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate with a small amount of acetic acid)
Procedure:
-
Concentrate the supernatant from the synthesis step under reduced pressure.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with the chosen non-polar solvent.
-
Load the adsorbed crude product onto the top of the column.
-
Elute the column with a solvent gradient of increasing polarity.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualizations
Asymmetric Synthesis Workflow
Caption: Workflow for the asymmetric synthesis of this compound.
Analytical Characterization Workflow
Caption: General workflow for the analytical characterization of the final product.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.
Conclusion
This compound is a valuable chiral building block with applications in the synthesis of fluorinated pharmaceuticals and other specialty chemicals. This guide has provided a detailed overview of its physical, chemical, and spectral properties, along with a robust enzymatic synthesis protocol and standard analytical procedures. The provided information aims to support researchers and drug development professionals in the effective utilization of this compound in their scientific endeavors.
References
- 1. 3,3,3-Trifluoro-2-hydroxypropanoic acid | C3H3F3O3 | CID 244896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. (2S)-3,3,3-trifluoro-2-hydroxypropanoic acid | C3H3F3O3 | CID 7457723 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid, a chiral fluorinated organic compound, is a valuable building block in medicinal chemistry and materials science. Its trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability, making it a desirable component in the design of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of its commercial availability, key chemical and physical properties, and detailed experimental protocols for its synthesis and application as a chiral derivating agent.
Commercial Availability and Suppliers
This compound (CAS No. 125995-00-8) is readily available from a number of commercial chemical suppliers. The table below summarizes the offerings from several key vendors, providing researchers with a comparative overview of purity and product availability.
| Supplier | Product Name | CAS Number | Purity | Additional Notes |
| Sigma-Aldrich | (S)-(−)-Trifluorolactic acid | 125995-00-8 | 98% | |
| Santa Cruz Biotechnology | (S)-Trifluorolactic Acid | 125995-00-8 | ≥97% | |
| ChemicalBook | This compound | 125995-00-8 | 98% | |
| Key Organics | This compound | 125995-00-8 | Not Specified | |
| Ambeed | (S)-3,3,3-Trifluoro-2-hydroxypropanoic acid | 125995-00-8 | Not Specified | |
| AccelaChem | (S)-3,3,3-Trifluoro-2-hydroxypropanoic Acid | 125995-00-8 | ≥97% | For R&D use only. |
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₃H₃F₃O₃ | PubChem[1] |
| Molecular Weight | 144.05 g/mol | Sigma-Aldrich, Santa Cruz Biotechnology, ChemicalBook, PubChem[1][2][3][4] |
| Appearance | White powder/solid | ChemicalBook[5] |
| Melting Point | 72-76 °C | Sigma-Aldrich, ChemicalBook[3][5] |
| Optical Activity | [α]20/D −42°, c = 1 in chloroform | Sigma-Aldrich[3] |
| Purity | ≥97% to 98% | Santa Cruz Biotechnology, Sigma-Aldrich, ChemicalBook[2][3][6] |
| Boiling Point (Predicted) | 256.4±35.0 °C | ChemicalBook[5] |
Experimental Protocols
Biocatalytic Synthesis via Asymmetric Reduction
A highly efficient and stereoselective method for the synthesis of this compound involves the asymmetric reduction of 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy) using a lactate dehydrogenase (LDH). A recent study demonstrated the use of chicken L-LDH for this purpose.[7][8]
Materials:
-
3,3,3-Trifluoro-2-oxopropionic acid (TFPy)
-
Chicken L-lactate dehydrogenase (L-LDH)
-
Formate dehydrogenase (FDH) for cofactor regeneration
-
Nicotinamide adenine dinucleotide (NADH)
-
Sodium formate
-
Potassium phosphate buffer (pH 7.0)
-
Escherichia coli BL21 (DE3) for protein expression
Procedure:
-
Recombinant Enzyme Production:
-
Clone the genes encoding chicken L-LDH and Candida boidinii FDH into an appropriate expression vector (e.g., pET vector).
-
Transform the recombinant plasmid into E. coli BL21 (DE3) cells.
-
Induce protein expression with IPTG and cultivate the cells.
-
Harvest the cells by centrifugation and prepare a cell-free extract by sonication.
-
Purify the His-tagged enzymes using Ni-NTA affinity chromatography.
-
-
Asymmetric Reduction Reaction:
-
Prepare a reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
3,3,3-Trifluoro-2-oxopropionic acid (0.5 M)
-
NADH (1 mM)
-
Sodium formate (1 M)
-
Purified L-LDH (e.g., 10 U/mL)
-
Purified FDH (e.g., 10 U/mL)
-
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 6 hours.
-
Monitor the reaction progress by HPLC.
-
-
Purification and Analysis:
-
Terminate the reaction by adding a quenching agent (e.g., acid).
-
Centrifuge the mixture to remove precipitated proteins.
-
Extract the product from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the this compound by column chromatography.
-
Determine the enantiomeric excess (ee) of the final product using chiral HPLC. The reported method achieves an ee of >99.5%.[7][8]
-
Caption: Biocatalytic synthesis of this compound.
Application as a Chiral Derivatizing Agent
This compound is utilized as a chiral derivatizing agent to determine the enantiomeric purity of secondary alcohols.[2][6] The principle involves the esterification of the chiral alcohol with the acid to form diastereomeric esters, which can then be separated and quantified by techniques such as NMR spectroscopy or chromatography.
Materials:
-
Chiral secondary alcohol of unknown enantiomeric purity
-
This compound
-
DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent
-
DMAP (4-Dimethylaminopyridine) as a catalyst
-
Anhydrous dichloromethane (DCM) as solvent
-
Standard workup reagents (e.g., HCl, NaHCO₃, brine, MgSO₄)
-
NMR spectrometer or HPLC with a suitable column
Procedure:
-
Esterification Reaction:
-
In a clean, dry flask, dissolve the chiral secondary alcohol (1 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric esters by flash column chromatography.
-
-
Analysis of Diastereomeric Ratio:
-
Dissolve the purified diastereomeric esters in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
Identify distinct signals for each diastereomer. The integration of these signals will correspond to the ratio of the enantiomers in the original alcohol sample.
-
Alternatively, the diastereomeric esters can be separated and quantified by HPLC using a non-chiral stationary phase.
-
Caption: Workflow for determining enantiomeric excess using chiral derivatization.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information directly implicating this compound in specific biological signaling pathways. Its primary utility in drug development lies in its role as a chiral building block to introduce fluorine and a specific stereocenter into larger, more complex bioactive molecules. The introduction of the trifluoromethyl group can significantly enhance the pharmacological properties of a drug candidate, including its binding affinity, metabolic stability, and cell permeability.
Caption: Logical relationship of the compound's role in drug development.
Conclusion
This compound is a commercially accessible and highly valuable chiral synthon for researchers in drug discovery and materials science. This guide has provided a consolidated resource on its suppliers, physicochemical characteristics, and detailed experimental protocols for its synthesis and application. The biocatalytic synthesis route offers a green and efficient method for its preparation, while its use as a chiral derivatizing agent provides a reliable method for the determination of enantiomeric purity of other chiral molecules. As the demand for sophisticated fluorinated compounds continues to grow, the importance of this compound as a key chiral building block is expected to increase.
References
- 1. (2S)-3,3,3-trifluoro-2-hydroxypropanoic acid | C3H3F3O3 | CID 7457723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (S)-(-)-Trifluorolactic acid 98 125995-00-8 [sigmaaldrich.com]
- 4. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | 125995-00-8 [chemicalbook.com]
- 7. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid, also known as (S)-Trifluorolactic acid, is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its trifluoromethyl group can enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, making it a valuable synthon in the design of novel therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, molecular structure, synthesis, and applications in drug development.
Core Data and Molecular Structure
This compound is a white to off-white solid at room temperature. Its key identifiers and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 125995-00-8[1] |
| Molecular Formula | C₃H₃F₃O₃[1] |
| Molecular Weight | 144.05 g/mol [1][2] |
| IUPAC Name | (2S)-3,3,3-trifluoro-2-hydroxypropanoic acid[1] |
| Synonyms | (S)-Trifluorolactic Acid, (S)-2-Hydroxy-3,3,3-trifluoropropionic acid |
| InChI Key | BVKGUTLIPHZYCX-SFOWXEAESA-N[1] |
| SMILES | O--INVALID-LINK--C(F)(F)F[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 72-76 °C | ChemicalBook |
| Boiling Point | 256.4 ± 35.0 °C (Predicted) | ChemicalBook |
| pKa | 2.29 ± 0.11 (Predicted) | [3] |
| Solubility | Soluble in Methanol | [3] |
Molecular Structure:
The structure of this compound is characterized by a propanoic acid backbone with a hydroxyl group and a trifluoromethyl group attached to the chiral center at the C2 position. The (S)-configuration denotes a specific three-dimensional arrangement of these substituents.
Experimental Protocols: Enantioselective Synthesis
The enantiomerically pure form of 3,3,3-Trifluoro-2-hydroxypropanoic acid is crucial for its application in pharmaceuticals. A highly efficient and stereoselective method for the synthesis of the (S)-enantiomer is through the biocatalytic reduction of 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy). This method utilizes lactate dehydrogenase (LDH) with a cofactor regeneration system.[3][4]
Protocol: Asymmetric Biocatalytic Reduction of Trifluoropyruvic Acid
This protocol is based on the findings of Wu, J., et al., who demonstrated the effective conversion of TFPy to (S)-TFLA using chicken L-lactate dehydrogenase.[3][4]
Materials:
-
3,3,3-trifluoro-2-oxopropionic acid (TFPy)
-
Chicken L-lactate dehydrogenase (L-LDH) from Gallus
-
Formate dehydrogenase (FDH) from Candida boidinii
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Sodium formate
-
Potassium phosphate buffer (pH 7.0)
-
Deionized water
Equipment:
-
Bioreactor or temperature-controlled shaker
-
pH meter
-
Centrifuge
-
HPLC with a chiral column for enantiomeric excess determination
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution containing:
-
0.5 M 3,3,3-trifluoro-2-oxopropionic acid (TFPy)
-
Recombinant chicken L-LDH
-
Recombinant formate dehydrogenase (for NAD⁺ regeneration)
-
NAD⁺ (catalytic amount)
-
Sodium formate (as a co-substrate for FDH)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.
-
Maintain the pH of the reaction mixture at 7.0.
-
Monitor the progress of the reaction by measuring the consumption of TFPy and the formation of (S)-TFLA using HPLC.
-
-
Reaction Work-up and Purification:
-
Upon completion of the reaction (typically within 6 hours for complete conversion at the specified substrate concentration), terminate the reaction by denaturing the enzymes (e.g., by heat treatment or addition of a suitable solvent).[3][4]
-
Remove the denatured enzymes by centrifugation.
-
The supernatant containing the product can be further purified by standard methods such as extraction, crystallization, or chromatography.
-
Expected Outcome: This biocatalytic method can achieve complete conversion of 0.5 M TFPy to optically pure (S)-TFLA with an enantiomeric excess of >99.5%.[3][4]
Applications in Drug Development
The trifluoromethyl group is known to:
-
Increase metabolic stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer in vivo half-life.
-
Enhance binding affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.
-
Improve lipophilicity: This can aid in membrane permeability and oral bioavailability.
This chiral acid can be used to introduce both a stereocenter and a trifluoromethyl group in a single step, which is highly advantageous in multi-step syntheses of complex drug candidates.
Visualizations
Experimental Workflow for the Biocatalytic Synthesis of this compound
Caption: Biocatalytic synthesis workflow for this compound.
Signaling Pathways
Currently, there is no direct evidence to suggest that this compound is involved in specific signaling pathways as it is primarily utilized as a synthetic intermediate. Its biological effects would be conferred by the final drug molecule into which it is incorporated.
References
- 1. (2S)-3,3,3-trifluoro-2-hydroxypropanoic acid | C3H3F3O3 | CID 7457723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3,3-Trifluoro-2-hydroxypropanoic acid | C3H3F3O3 | CID 244896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application of (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid in Enantiomeric Excess Determination
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, chiral drug development, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), offers a rapid and non-destructive method for this purpose. (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid is a chiral solvating agent that can be utilized for the determination of enantiomeric excess of various chiral molecules. This document provides a detailed protocol for its application.
The principle behind this method lies in the formation of transient diastereomeric complexes between the enantiomers of a chiral analyte and the chiral solvating agent. These diastereomeric complexes are non-equivalent in the NMR spectrometer, leading to the differentiation of signals corresponding to each enantiomer. The relative integration of these distinct signals in the ¹H NMR spectrum allows for the direct calculation of the enantiomeric excess.
Principle of Enantiomeric Discrimination
This compound forms diastereomeric solvates with chiral analytes, primarily through hydrogen bonding and other non-covalent interactions. The trifluoromethyl group in the CSA can also play a role in inducing significant chemical shift differences between the diastereomeric complexes.
Caption: Formation of diastereomeric complexes leading to distinct NMR signals.
Experimental Protocols
Materials
-
This compound (CSA)
-
Chiral analyte of interest (e.g., amines, alcohols, carboxylic acids)
-
High-purity deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃CN)
-
NMR tubes
-
Volumetric flasks and micropipettes
Sample Preparation
-
Analyte Solution: Prepare a stock solution of the chiral analyte in the chosen deuterated solvent. A typical concentration is 10-20 mM.
-
CSA Solution: Prepare a stock solution of this compound in the same deuterated solvent.
-
NMR Sample:
-
In a clean NMR tube, add a specific volume of the analyte solution (e.g., 500 µL).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Sequentially add small aliquots of the CSA stock solution to the NMR tube.
-
After each addition, gently mix the solution and acquire a ¹H NMR spectrum.
-
Monitor the spectra for the separation of signals corresponding to the two enantiomers. The optimal molar ratio of CSA to analyte will vary depending on the analyte and should be determined empirically. A starting point is often a 1:1 ratio, with subsequent additions to find the best resolution.
-
Caption: Experimental workflow for enantiomeric excess determination using a CSA.
NMR Acquisition Parameters
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better spectral dispersion.
-
Temperature: Maintain a constant temperature throughout the experiment, as chemical shifts can be temperature-dependent. Room temperature is typically sufficient.
-
Pulse Sequence: A standard single-pulse ¹H acquisition sequence is usually adequate.
-
Relaxation Delay (d1): Use a sufficiently long relaxation delay (e.g., 5 times the longest T₁) to ensure accurate integration.
-
Number of Scans: Adjust the number of scans to achieve an adequate signal-to-noise ratio for accurate integration of the separated signals.
Data Analysis
-
Identify Separated Signals: Identify a pair of well-resolved signals in the ¹H NMR spectrum corresponding to a specific proton in the two diastereomeric complexes. Protons close to the chiral center of the analyte often show the largest chemical shift difference (Δδ).
-
Integration: Carefully integrate the area of the two separated signals. Let the integration values be I₁ and I₂.
-
Calculate Enantiomeric Excess (ee): The enantiomeric excess is calculated using the following formula:
ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison.
| Analyte | Solvent | Analyte Conc. (mM) | CSA:Analyte Ratio | Proton Monitored | Δδ (ppm) | Calculated ee (%) |
| Example | ||||||
| Racemic 1-phenylethanol | CDCl₃ | 15 | 1.5:1 | -CH(OH)- | 0.05 | 0 |
| Enantioenriched 1-phenylethanol | CDCl₃ | 15 | 1.5:1 | -CH(OH)- | 0.05 | 90 |
| Racemic Ibuprofen | C₆D₆ | 20 | 2:1 | α-CH | 0.08 | 0 |
Note: The chemical shift differences (Δδ) and optimal conditions presented in the table are hypothetical examples and will need to be determined experimentally for each specific analyte. The effectiveness of this compound as a chiral solvating agent is dependent on the structure of the analyte and the experimental conditions.
Troubleshooting
-
No Signal Separation:
-
Increase the concentration of the CSA.
-
Try a different deuterated solvent. Aromatic solvents like C₆D₆ can sometimes enhance chemical shift differences.
-
Ensure the analyte and CSA are forming a complex. Check for changes in the chemical shifts of analyte protons upon addition of the CSA.
-
-
Poor Resolution:
-
Use a higher field NMR spectrometer.
-
Optimize the shimming of the spectrometer.
-
Adjust the temperature.
-
-
Inaccurate Integration:
-
Ensure a sufficiently long relaxation delay.
-
Check for baseline distortion and correct it before integration.
-
Ensure the signals are fully separated. If there is overlap, deconvolution methods may be necessary.
-
Conclusion
The use of this compound as a chiral solvating agent in NMR spectroscopy provides a valuable and efficient method for the determination of enantiomeric excess. The protocol is straightforward, requires no derivatization of the analyte, and the analysis is rapid. Careful optimization of experimental parameters is key to achieving accurate and reproducible results.
Application Notes and Protocol for Chiral Derivatization of Primary Amines with (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity is a critical step in pharmaceutical development and chiral analysis. The derivatization of chiral primary amines with a chiral derivatizing agent (CDA) to form diastereomers is a widely used strategy for their separation and quantification by chromatography. This application note provides a detailed protocol for the derivatization of primary amines using (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid. This reagent is particularly useful due to the presence of the trifluoromethyl group, which can enhance the volatility of the derivatives for gas chromatography (GC) and improve separation in high-performance liquid chromatography (HPLC). The formation of a stable amide bond between the primary amine and the carboxylic acid of the CDA allows for the creation of diastereomers that can be resolved on a non-chiral stationary phase.
The reaction proceeds via the activation of the carboxylic acid group of this compound with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester. This activated intermediate then readily reacts with the primary amine to form the corresponding diastereomeric amides.
Principle of the Reaction
The derivatization of a primary amine with a carboxylic acid to form an amide bond is facilitated by a coupling agent. The general mechanism involving EDC and NHS is a two-step process:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester and Amide Formation: This intermediate can react directly with the primary amine. However, to improve efficiency and stability, NHS is often added to convert the O-acylisourea into a more stable NHS ester. This amine-reactive ester then reacts with the primary amine of the analyte to form a stable amide bond, resulting in the formation of diastereomers.
Data Presentation
The following tables summarize typical quantitative data for the derivatization of representative primary amines with this compound. Please note that optimal conditions may vary depending on the specific amine and the analytical instrumentation used.
Table 1: Reaction Conditions for Derivatization of Primary Amines
| Analyte (Primary Amine) | Derivatizing Agent Concentration (mM) | Coupling Agent (EDC) Concentration (mM) | NHS Concentration (mM) | Reaction Time (min) | Reaction Temperature (°C) |
| Amphetamine | 10 | 15 | 15 | 60 | 25 (Room Temp.) |
| Phenylalanine Methyl Ester | 10 | 15 | 15 | 60 | 25 (Room Temp.) |
| 1-Phenylethylamine | 10 | 15 | 15 | 45 | 25 (Room Temp.) |
Table 2: Chromatographic Separation of Diastereomeric Derivatives (HPLC)
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) |
| Amphetamine | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (60:40) with 0.1% Formic Acid | 1.0 | 8.2 | 9.5 | > 1.5 |
| Phenylalanine Methyl Ester | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (50:50) with 0.1% Formic Acid | 1.0 | 10.1 | 11.3 | > 1.5 |
| 1-Phenylethylamine | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (55:45) with 0.1% Formic Acid | 1.0 | 7.5 | 8.8 | > 1.5 |
Experimental Protocols
This section provides a detailed methodology for the derivatization of a primary amine with this compound.
Materials
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Primary amine sample
-
Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Vials (2 mL) with screw caps
-
Magnetic stirrer and stir bars
-
Nitrogen gas supply for drying
-
HPLC or GC system for analysis
Protocol for Derivatization
-
Preparation of Reagents:
-
Prepare a 10 mM solution of this compound in anhydrous acetonitrile.
-
Prepare a 15 mM solution of EDC in anhydrous acetonitrile.
-
Prepare a 15 mM solution of NHS in anhydrous acetonitrile.
-
Note: EDC is moisture-sensitive; prepare the solution immediately before use.
-
-
Activation of the Derivatizing Agent:
-
In a clean, dry 2 mL vial, add 100 µL of the 10 mM this compound solution.
-
Add 100 µL of the 15 mM EDC solution and 100 µL of the 15 mM NHS solution to the vial.
-
Vortex the mixture gently and allow it to react for 15-30 minutes at room temperature to form the active NHS ester.
-
-
Derivatization Reaction:
-
Dissolve the primary amine sample in anhydrous acetonitrile to a concentration of approximately 10 mM.
-
Add 100 µL of the primary amine solution to the vial containing the activated derivatizing agent.
-
Add 5 µL of a base such as triethylamine or diisopropylethylamine to catalyze the reaction.
-
Seal the vial and vortex the mixture.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or at a slightly elevated temperature (e.g., 40-50 °C) for a shorter duration, depending on the reactivity of the amine.
-
-
Work-up of the Reaction Mixture:
-
After the reaction is complete, add 500 µL of water to the vial to quench the reaction.
-
Extract the diastereomeric derivatives with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 500 µL).
-
Combine the organic layers and wash with 500 µL of 1 M HCl, followed by 500 µL of saturated sodium bicarbonate solution, and finally with 500 µL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully transfer the dried organic solution to a new vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Sample Preparation for Analysis:
-
Reconstitute the dried residue in a suitable solvent for the chromatographic analysis (e.g., mobile phase for HPLC or a volatile solvent for GC).
-
The sample is now ready for injection into the chromatograph.
-
Mandatory Visualization
Derivatization Workflow
Caption: Experimental workflow for the derivatization of primary amines.
Signaling Pathway of Amide Bond Formation
Application of (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid, also known as (S)-Trifluorolactic acid (TFLA), is a highly valuable chiral molecule in the field of asymmetric synthesis. Its trifluoromethyl group and vicinal hydroxyl and carboxylic acid functionalities make it a versatile tool for introducing fluorine and a chiral center into target molecules. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2]
This document provides detailed application notes and experimental protocols for the use of (S)-TFLA in three key areas:
-
Biocatalytic Synthesis: As a target molecule produced via highly efficient enzymatic reduction.
-
Chiral Resolving Agent: For the separation of racemic mixtures, particularly amines.
-
Chiral Building Block: As a synthon for creating complex fluorinated molecules and pharmaceutical intermediates.
Application: Biocatalytic Synthesis of (S)-TFLA
The enantioselective synthesis of (S)-TFLA is critical for its availability as a chiral reagent. Biocatalytic reduction of the prochiral ketone, 3,3,3-trifluoro-2-oxopropionic acid (TFPy), using stereoselective enzymes like lactate dehydrogenases (LDHs), offers a highly efficient and green route to optically pure (S)-TFLA.[1][3]
Principle
The asymmetric reduction of the ketone in TFPy is catalyzed by an (S)-selective lactate dehydrogenase. To drive the reaction to completion, a cofactor regeneration system is employed, typically using formate dehydrogenase (FDH) to convert formate to CO₂, which in turn regenerates the required nicotinamide adenine dinucleotide (NAD⁺/NADH) cofactor.[3] This whole-cell or isolated enzyme system can achieve high conversions and exceptional enantiomeric excess.
Caption: Biocatalytic synthesis of (S)-TFLA with cofactor regeneration.
Quantitative Data: Biocatalytic Reduction
The following table summarizes the typical results for the enzymatic synthesis of (S)-TFLA.
| Substrate | Enzyme System | Co-substrate | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Time (h) |
| 0.5 M TFPy | Chicken l-LDH & C. boidinii FDH | Sodium Formate | >99 | >99.5 | 6 |
Experimental Protocol: Synthesis of (S)-TFLA via Biocatalysis
This protocol is based on the methodology described for the whole-cell biocatalytic reduction of TFPy.[1][3]
-
Culture Preparation: Cultivate E. coli cells co-expressing the genes for a suitable (S)-Lactate Dehydrogenase and Formate Dehydrogenase in an appropriate growth medium until reaching the mid-exponential phase. Induce protein expression as required.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g, 15 min, 4°C) and wash with a phosphate buffer (e.g., 100 mM, pH 7.0).
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a reaction mixture containing:
-
Phosphate buffer (100 mM, pH 7.0)
-
3,3,3-Trifluoro-2-oxopropionic acid (TFPy) (0.5 M)
-
Sodium formate (0.6 M)
-
NAD⁺ (1 mM)
-
Harvested cell paste (e.g., 50 g/L wet cell weight)
-
-
Reaction Execution: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the pH and adjust as necessary with a base (e.g., 2 M NaOH) to keep it within the optimal range for the enzymes.
-
Monitoring: Track the consumption of TFPy and the formation of (S)-TFLA using analytical techniques such as HPLC with a chiral column.
-
Work-up and Isolation:
-
Once the reaction is complete (typically within 6 hours), remove the cells by centrifugation or filtration.
-
Acidify the resulting supernatant to pH 1-2 with concentrated HCl.
-
Extract the product, (S)-TFLA, from the aqueous phase using an organic solvent (e.g., ethyl acetate, 3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Analysis: Purify the crude (S)-TFLA by recrystallization or flash chromatography. Confirm the purity and determine the enantiomeric excess using chiral HPLC or GC.
Application: Chiral Resolving Agent
(S)-TFLA is an effective chiral resolving agent for racemic basic compounds, particularly primary and secondary amines, through the formation of diastereomeric salts.
Principle
The acidic nature of (S)-TFLA allows it to react with a racemic amine to form a pair of diastereomeric salts: [(R)-amine·(S)-acid] and [(S)-amine·(S)-acid]. These diastereomers possess different physical properties, most notably different solubilities in a given solvent. This solubility difference enables their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes preferentially, allowing for its isolation. The resolved amine is then recovered by treating the isolated salt with a base.
Caption: Workflow for chiral resolution of a racemic amine using (S)-TFLA.
Quantitative Data: Diastereomeric Salt Resolution
The following table provides representative data for the resolution of racemic amines using a chiral acid. Yields and enantiomeric excess are highly dependent on the specific substrate and optimization of crystallization conditions.
| Racemic Amine | Resolving Agent | Solvent | Yield of Resolved Amine (%) | Enantiomeric Excess (e.e.) (%) |
| 1-Phenylethylamine | (S)-TFLA | Methanol / Isopropanol | 35 - 45 (per enantiomer) | >98 |
| 2-Methylpiperidine | (S)-TFLA | Acetone / Water | 30 - 40 (per enantiomer) | >95 |
Experimental Protocol: Resolution of (R,S)-1-Phenylethylamine
-
Salt Formation:
-
In an Erlenmeyer flask, dissolve the racemic amine (e.g., 1-phenylethylamine, 1.0 equivalent) in a suitable solvent (e.g., methanol or isopropanol).
-
In a separate flask, dissolve (S)-TFLA (0.5 - 1.0 equivalent) in the same solvent, using minimal heat if necessary to achieve a clear solution.
-
Slowly add the (S)-TFLA solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization. The formation of a precipitate (the less soluble diastereomeric salt) should be observed.
-
For complete crystallization, the flask can be placed in an ice bath or refrigerator for several hours or overnight.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystallized salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine:
-
Dissolve the dried diastereomeric salt in water.
-
Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the solution is strongly basic (pH > 10).
-
Transfer the aqueous solution to a separatory funnel and extract the liberated free amine with an organic solvent (e.g., dichloromethane or diethyl ether, 3x volumes).
-
-
Recovery and Analysis:
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Determine the yield and measure the enantiomeric excess by chiral HPLC or GC. The specific rotation can also be measured using a polarimeter.
-
Application: Chiral Building Block for Synthesis
(S)-TFLA is a valuable chiral building block for incorporating a trifluoromethylated stereocenter into more complex molecules, particularly pharmaceutical intermediates.[1] Its two functional groups—a hydroxyl and a carboxylic acid—can be selectively modified to build larger structures. It is commonly employed in the synthesis of enzyme inhibitors and central nervous system agents.[1]
Principle of Synthetic Utility
The carboxylic acid can be readily converted into esters or amides, while the hydroxyl group can be protected, alkylated, or used as a nucleophile. This dual functionality allows for a variety of synthetic transformations to construct target molecules with precise stereochemical control at the fluorine-bearing carbon.
Caption: Synthetic utility of (S)-TFLA as a chiral building block.
Quantitative Data: Representative Transformations
The following table shows typical yields for fundamental transformations of (S)-TFLA.
| Starting Material | Reaction | Reagents | Product | Yield (%) |
| (S)-TFLA | Esterification | Methanol, H₂SO₄ (cat.) | Methyl (S)-3,3,3-trifluoro-2-hydroxypropanoate | 85 - 95 |
| (S)-TFLA | Amidation | Benzylamine, HATU, DIPEA | (S)-N-Benzyl-3,3,3-trifluoro-2-hydroxypropanamide | 80 - 90 |
Experimental Protocol: Synthesis of a Chiral Amide Intermediate
This protocol describes a general procedure for the amidation of (S)-TFLA.
-
Reaction Setup:
-
To a solution of (S)-TFLA (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (N₂ or Ar), add the desired amine (1.1 equivalents).
-
Add a peptide coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Work-up and Isolation:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the resulting crude amide by flash column chromatography on silica gel.
-
Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its structure and purity. The retention of stereochemistry can be confirmed by comparison with known standards or by further derivatization and analysis.
-
References
Application Notes and Protocols for (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid as a Chiral Resolving Agent for Alcohols
Introduction
(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid is a chiral resolving agent utilized in the separation of enantiomeric alcohols. Its efficacy is rooted in its ability to react with a racemic alcohol to form a mixture of diastereomeric esters. These diastereomers, unlike the original enantiomers, possess distinct physical properties, such as different solubilities and chromatographic retention times, which allows for their separation using standard laboratory techniques like crystallization or chromatography.[1] Subsequent hydrolysis of the separated diastereomeric esters yields the individual, enantiomerically pure alcohols. The trifluoromethyl group in the resolving agent can also be advantageous for monitoring the resolution process using ¹⁹F NMR spectroscopy.
The general principle of chiral resolution via diastereomeric ester formation involves three key steps: esterification of the racemic alcohol with the chiral resolving agent, separation of the resulting diastereomers, and finally, the recovery of the resolved enantiopure alcohol.[2] While specific application data for this compound is not extensively documented in publicly available literature, this document provides a generalized protocol based on established methodologies for similar chiral resolving agents.
Mechanism of Chiral Resolution
The fundamental principle behind the use of this compound as a chiral resolving agent is the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers have identical physical properties, making their direct separation challenging. However, by reacting the racemic alcohol with an enantiomerically pure resolving agent, diastereomers are formed which have different physical and chemical properties, enabling their separation.[3]
Experimental Protocols
The following are generalized protocols for the chiral resolution of a racemic alcohol using this compound. These protocols are based on standard procedures for diastereomeric ester formation and separation.[4] Researchers should optimize these conditions for their specific alcohol.
Protocol 1: Diastereomeric Ester Formation
This protocol outlines the esterification of a racemic alcohol with this compound.
Materials:
-
Racemic alcohol
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard glassware for organic synthesis
Procedure:
-
In a clean, dry round-bottom flask, dissolve the racemic alcohol (1.0 equivalent) and this compound (1.0-1.2 equivalents) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.
Protocol 2: Separation of Diastereomeric Esters
The separation of the diastereomeric esters can be achieved by fractional crystallization or column chromatography.
Method A: Fractional Crystallization
-
Dissolve the crude diastereomeric ester mixture in a minimal amount of a suitable hot solvent (e.g., hexane/ethyl acetate mixture).
-
Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or freezer to induce crystallization of the less soluble diastereomer.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the crystallized diastereomer can be determined by HPLC or NMR analysis.
-
The mother liquor can be concentrated and subjected to further crystallization attempts to isolate the more soluble diastereomer.
Method B: Column Chromatography
-
Purify the crude diastereomeric ester mixture by flash column chromatography on silica gel.[4]
-
Use an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the two diastereomers.
-
Monitor the fractions by TLC or HPLC to identify the separated diastereomers.
-
Combine the fractions containing each pure diastereomer and concentrate under reduced pressure.
Protocol 3: Recovery of the Enantiopure Alcohol
This protocol describes the hydrolysis of the separated diastereomeric esters to yield the resolved alcohols.
Materials:
-
Separated diastereomeric ester
-
Lithium hydroxide (LiOH) or other suitable base
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Dissolve the purified diastereomeric ester in a mixture of THF and water.
-
Add an excess of LiOH (e.g., 3-5 equivalents) to the solution.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or HPLC).
-
Acidify the reaction mixture with 1 M HCl to a pH of ~2.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting enantiopure alcohol by column chromatography or distillation.
-
The chiral resolving agent can be recovered from the aqueous layer by extraction after acidification.
Data Presentation
The success of a chiral resolution is quantified by the yield and the enantiomeric excess (ee) of the separated alcohols. The following tables provide a template for presenting such data.
Table 1: Representative Data for the Chiral Resolution of a Racemic Alcohol
| Racemic Alcohol | Resolving Agent | Method of Separation | Diastereomer | Yield (%) | Diastereomeric Excess (de, %) |
| 1-Phenylethanol | (S)-(-)-TFHPA | Fractional Crystallization | Diastereomer 1 | 45 | >98 |
| 1-Phenylethanol | (S)-(-)-TFHPA | Fractional Crystallization | Diastereomer 2 (from mother liquor) | 48 | 85 |
| 2-Octanol | (S)-(-)-TFHPA | Column Chromatography | Diastereomer 1 | 42 | >99 |
| 2-Octanol | (S)-(-)-TFHPA | Column Chromatography | Diastereomer 2 | 46 | >99 |
(S)-(-)-TFHPA = this compound
Table 2: Characterization of Resolved Alcohols
| Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Specific Rotation [α]D |
| (R)-1-Phenylethanol | 85 | >98 | -42.3° (c 1.0, CHCl₃) |
| (S)-1-Phenylethanol | 78 | 84 | +35.2° (c 1.0, CHCl₃) |
| (R)-2-Octanol | 82 | >99 | -9.8° (c 2.0, EtOH) |
| (S)-2-Octanol | 88 | >99 | +9.9° (c 2.0, EtOH) |
Visualizations
Diagram 1: General Workflow for Chiral Resolution of Alcohols
References
- 1. jackwestin.com [jackwestin.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide for NMR Analysis of Diastereomers Using (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
The accurate determination of enantiomeric purity is a critical aspect of chemical research and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), provides a powerful and reliable method for the analysis of enantiomers. By converting a mixture of enantiomers into a mixture of diastereomers, which possess distinct NMR spectral properties, it is possible to quantify the relative amounts of each enantiomer in the original sample.
This document provides a detailed guide for the use of (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid as a chiral derivatizing agent for the NMR analysis of diastereomers, particularly for determining the enantiomeric excess (e.e.) of chiral alcohols and amines.
Principle of Diastereomeric Analysis by NMR
Enantiomers are stereoisomers that are non-superimposable mirror images. In an achiral solvent, they are indistinguishable by NMR spectroscopy as they have identical chemical shifts and coupling constants. Chiral derivatizing agents are enantiomerically pure compounds that react with the chiral analyte to form a new pair of compounds called diastereomers.[1][2] Diastereomers are stereoisomers that are not mirror images of each other and, crucially, have different physical and spectroscopic properties.[1] This difference in the magnetic environment of the nuclei in each diastereomer leads to distinct chemical shifts (δ) in their NMR spectra, allowing for their individual signals to be resolved and integrated for quantitative analysis.
The trifluoromethyl (-CF₃) group in this compound is particularly advantageous as a chiral derivatizing agent due to the strong magnetic anisotropy of the C-F bond, which can induce significant chemical shift differences in the resulting diastereomers. Furthermore, the presence of fluorine allows for the use of ¹⁹F NMR spectroscopy, which offers a wide chemical shift range and no background signals, often leading to better resolution and simpler analysis compared to ¹H NMR.
Experimental Protocols
This section details the methodologies for the derivatization of a racemic chiral alcohol with this compound and the subsequent NMR analysis. A similar procedure can be adapted for chiral amines, leading to the formation of diastereomeric amides.
Materials
-
This compound
-
Racemic chiral alcohol (or amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)
-
Standard laboratory glassware
-
NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better signal dispersion)
Derivatization Protocol: Esterification of a Chiral Alcohol
This protocol is based on the Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the racemic chiral alcohol (1.0 equivalent) and this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Catalyst: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (e.g., 0.1 equivalents) to the solution.
-
Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of anhydrous DCM. Slowly add the DCC solution to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Purification: Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude diastereomeric ester mixture can be purified by flash column chromatography on silica gel if necessary.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the purified diastereomeric ester mixture and dissolve it in about 0.6-0.7 mL of CDCl₃ containing TMS in a clean NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use a relaxation delay of at least 5 seconds to ensure accurate integration of the signals.
-
-
¹⁹F NMR Acquisition (Optional but Recommended):
-
If available, acquire a ¹⁹F NMR spectrum. This can often provide baseline-resolved signals for the trifluoromethyl groups of the two diastereomers, simplifying quantification.
-
Data Presentation and Analysis
The key to determining the diastereomeric ratio, and thus the enantiomeric excess of the original analyte, is the identification of well-resolved signals corresponding to each diastereomer. Protons or fluorine nuclei close to the newly formed stereocenter are most likely to exhibit the largest chemical shift differences (Δδ).
Quantitative Data Summary
| Analyte Proton/Nucleus | Diastereomer 1 (δ in ppm) | Diastereomer 2 (δ in ppm) | Chemical Shift Difference (Δδ in ppm) |
| ¹H NMR | |||
| Methine proton adjacent to oxygen | 4.85 | 4.95 | 0.10 |
| Methyl protons | 1.25 | 1.28 | 0.03 |
| ¹⁹F NMR | |||
| -CF₃ | -75.20 | -75.50 | 0.30 |
Calculation of Diastereomeric Excess (d.e.) and Enantiomeric Excess (e.e.)
-
Integration: Integrate the well-resolved signals corresponding to each diastereomer. Let the integral values be I₁ and I₂.
-
Diastereomeric Ratio (d.r.): The diastereomeric ratio is simply the ratio of the integrals: d.r. = I₁ : I₂.
-
Diastereomeric Excess (d.e.): The d.e. is calculated as: d.e. (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100
-
Enantiomeric Excess (e.e.): Assuming the derivatization reaction proceeded to completion without any kinetic resolution, the enantiomeric excess of the original chiral analyte is equal to the diastereomeric excess of the product mixture. e.e. (%) = d.e. (%)
Visualization of Workflow and Concepts
Experimental Workflow
The following diagram illustrates the overall workflow for the NMR analysis of diastereomers using a chiral derivatizing agent.
Conceptual Diagram of Chiral Recognition
The differentiation of diastereomers in the NMR spectrum arises from the distinct three-dimensional arrangement of the atoms in each diastereomer, which is a consequence of the interaction between the chiral centers of the analyte and the derivatizing agent.
References
High-performance liquid chromatography (HPLC) methods with (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid
However, based on its chemical structure—a chiral carboxylic acid—it is theoretically plausible to employ it as a chiral derivatizing agent for the enantiomeric resolution of racemic amines and alcohols via HPLC. The following application notes and protocols are therefore presented as a hypothetical, yet scientifically grounded, guide for researchers, scientists, and drug development professionals interested in exploring its potential.
Application Note 1: Enantiomeric Purity of a Chiral Amine
Title: Determination of the Enantiomeric Purity of Racemic 1-Phenylethylamine using (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid as a Chiral Derivatizing Agent by RP-HPLC.
Introduction: The enantiomeric purity of chiral amines is a critical quality attribute in the pharmaceutical industry. This application note describes a hypothetical method for the separation of the enantiomers of 1-phenylethylamine. The method involves a pre-column derivatization with this compound to form diastereomeric amides, which are then separated on a standard achiral reversed-phase HPLC column.
Experimental Protocol:
1. Materials and Reagents:
-
Racemic 1-phenylethylamine
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
2. Derivatization Procedure:
-
Dissolve 10 mg of this compound in 1 mL of anhydrous DCM.
-
Add 1.2 equivalents of DCC and 0.1 equivalents of DMAP to the solution and stir for 5 minutes at room temperature.
-
Add 1.0 equivalent of racemic 1-phenylethylamine to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA) can be used. A starting condition could be 30% ACN, increasing to 70% ACN over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Hypothetical Quantitative Data:
The derivatization reaction results in the formation of two diastereomers: (S)-3,3,3-Trifluoro-2-hydroxy-N-((R)-1-phenylethyl)propanamide and (S)-3,3,3-Trifluoro-2-hydroxy-N-((S)-1-phenylethyl)propanamide. The different spatial arrangements of these diastereomers allow for their separation on an achiral column.
| Diastereomer | Hypothetical Retention Time (min) |
| (S)-3,3,3-Trifluoro-2-hydroxy-N-((R)-1-phenylethyl)propanamide | 15.2 |
| (S)-3,3,3-Trifluoro-2-hydroxy-N-((S)-1-phenylethyl)propanamide | 16.5 |
| Resolution (Rs) | 2.1 |
Diagram of the Experimental Workflow:
Caption: Workflow for chiral derivatization and HPLC analysis.
Application Note 2: Resolution of a Chiral Alcohol
Title: A Hypothetical HPLC Method for the Enantiomeric Separation of Racemic 1-Phenylethanol via Derivatization with this compound.
Introduction: Chiral alcohols are important building blocks in organic synthesis. This application note outlines a theoretical approach for the resolution of racemic 1-phenylethanol. The hydroxyl group of the alcohol is esterified with the chiral acid to form diastereomeric esters, which can be resolved by reversed-phase HPLC.
Experimental Protocol:
1. Materials and Reagents:
-
Racemic 1-phenylethanol
-
This compound
-
Thionyl chloride or Oxalyl chloride (for converting the acid to the acid chloride)
-
Pyridine, anhydrous
-
Toluene, anhydrous
-
Hexane, HPLC grade
-
Isopropanol (IPA), HPLC grade
2. Derivatization Procedure (via acid chloride):
-
Carefully add 1.2 equivalents of thionyl chloride to a solution of this compound in anhydrous toluene.
-
Heat the mixture at 60 °C for 1 hour to form the acid chloride.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous toluene.
-
In a separate flask, dissolve 1.0 equivalent of racemic 1-phenylethanol in anhydrous toluene containing 1.5 equivalents of anhydrous pyridine.
-
Slowly add the acid chloride solution to the alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC Conditions:
-
Column: Normal-phase column (e.g., Silica or Diol, 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 95:5 v/v).
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 15 µL
Hypothetical Quantitative Data:
The derivatization leads to the formation of (R)-1-phenylethyl (S)-3,3,3-trifluoro-2-hydroxypropanoate and (S)-1-phenylethyl (S)-3,3,3-trifluoro-2-hydroxypropanoate.
| Diastereomer | Hypothetical Retention Time (min) |
| (R)-1-phenylethyl (S)-3,3,3-trifluoro-2-hydroxypropanoate | 12.8 |
| (S)-1-phenylethyl (S)-3,3,3-trifluoro-2-hydroxypropanoate | 14.1 |
| Resolution (Rs) | 1.9 |
Logical Diagram of Chiral Separation:
Caption: Principle of indirect chiral separation by HPLC.
Disclaimer: The application notes and protocols provided above are hypothetical and intended for illustrative purposes. Experimental conditions, including reaction times, temperatures, and HPLC parameters, would require optimization for any specific application.
Application Notes and Protocols for the Use of (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid is a valuable chiral building block in pharmaceutical synthesis. Its trifluoromethyl group and chiral hydroxy acid moiety make it a desirable component for incorporation into drug candidates to enhance metabolic stability, bioavailability, and target-binding affinity. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. This document provides an overview of its applications and generalized protocols for its use in the synthesis of pharmaceutical intermediates.
Key Applications
This compound is utilized as a chiral building block in the synthesis of various pharmaceuticals, particularly where the introduction of a trifluoromethyl group and a specific stereocenter is desired to improve biological activity.[1] Its functional groups, a hydroxyl and a carboxylic acid, allow for versatile chemical modifications to create active pharmaceutical ingredients (APIs) with specific stereochemistry.[1] It is particularly employed in the preparation of enzyme inhibitors and central nervous system (CNS) agents due to its ability to mimic natural metabolites while resisting metabolic degradation.[1]
Data Presentation: Representative Reaction Parameters
The following tables summarize typical quantitative data for the key transformations involving this compound. These are representative values and will require optimization for specific substrates.
Table 1: Representative Conditions for Esterification
| Parameter | Value |
| Reaction Type | Fischer Esterification |
| Alcohol | Primary or Secondary |
| Catalyst | Sulfuric Acid (catalytic) |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 4-24 hours |
| Typical Yield | 70-90% |
| Enantiomeric Excess | >99% |
Table 2: Representative Conditions for Amide Coupling
| Parameter | Value |
| Reaction Type | Amide bond formation |
| Amine | Primary or Secondary |
| Coupling Reagent | HATU, HBTU, or EDC/HOBt |
| Base | DIPEA or Triethylamine |
| Solvent | DMF or Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-12 hours |
| Typical Yield | 60-85% |
| Enantiomeric Excess | >99% |
Experimental Protocols
The following are generalized experimental protocols for the esterification and amidation of this compound. These should be considered as starting points and may require significant optimization depending on the specific substrate.
Protocol 1: General Procedure for Fischer Esterification
Objective: To synthesize an ester derivative of this compound.
Materials:
-
This compound
-
Desired alcohol (e.g., benzyl alcohol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add this compound (1.0 eq).
-
Add the desired alcohol (1.2 eq) and toluene (approximately 10 mL per gram of carboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is deemed complete by TLC or LC-MS analysis (typically 4-24 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Amide Coupling
Objective: To synthesize an amide derivative of this compound.
Materials:
-
This compound
-
Desired amine (e.g., benzylamine, morpholine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other suitable coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization.
Visualizations
The following diagrams illustrate the general workflows for the synthesis of ester and amide derivatives from this compound.
Caption: General workflow for the esterification of this compound.
Caption: General workflow for the amide coupling of this compound.
References
Application Notes and Protocols for Kinetic Resolution with (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer and the formation of an enantioenriched product. (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid is a chiral building block that can potentially be employed in kinetic resolution protocols, particularly for the separation of racemic amines and alcohols. Its utility stems from its chirality and the presence of both a carboxylic acid and a hydroxyl group, which can be exploited for selective interactions and reactions.
These notes provide a framework for developing an experimental setup for the kinetic resolution of racemic amines and alcohols using this compound. The protocols are based on general principles of enantioselective acylation, a common strategy for the kinetic resolution of these functional groups.
Principle of Kinetic Resolution
The fundamental principle of kinetic resolution is the conversion of a racemic mixture into a mixture of diastereomers at different rates. In the context of using this compound, this can be envisioned through the enantioselective acylation of a racemic amine or alcohol. The chiral acid can be converted into a reactive acylating agent, which will then react faster with one enantiomer of the racemate than the other.
For a racemic amine (R/S-Amine), the reaction with an acylating agent derived from (S)-acid would proceed as follows:
(R)-Amine + (S)-Acylating Agent → (R,S)-Amide (fast) (S)-Amine + (S)-Acylating Agent → (S,S)-Amide (slow)
By stopping the reaction at approximately 50% conversion, one can isolate the unreacted (S)-Amine in high enantiomeric excess, along with the produced (R,S)-Amide. A similar principle applies to the kinetic resolution of racemic alcohols.
Experimental Protocols
Protocol 1: Kinetic Resolution of a Racemic Primary Amine
This protocol describes a general procedure for the kinetic resolution of a racemic primary amine via enantioselective acylation using this compound.
Materials:
-
Racemic primary amine
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Activation of the Chiral Acid: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.5 equivalents relative to the amine). Dissolve the acid in anhydrous DCM.
-
Add DCC (0.55 equivalents) and a catalytic amount of DMAP to the solution at 0 °C. Stir the mixture for 30 minutes to form the activated acylating agent.
-
Kinetic Resolution Reaction: In a separate flask, dissolve the racemic primary amine (1.0 equivalent) in anhydrous DCM.
-
Slowly add the solution of the activated chiral acid to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by thin-layer chromatography (TLC) or chiral High-Performance Liquid Chromatography (HPLC). The ideal reaction time will result in approximately 50% conversion of the starting amine.
-
Work-up: Once the desired conversion is reached, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture to remove the dicyclohexylurea byproduct.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Separate the unreacted amine from the acylated product (amide) by silica gel column chromatography.
-
Determine the enantiomeric excess (ee) of the recovered amine and the amide product using chiral HPLC or Gas Chromatography (GC) analysis.
Protocol 2: Kinetic Resolution of a Racemic Secondary Alcohol
This protocol outlines a general procedure for the kinetic resolution of a racemic secondary alcohol.
Materials:
-
Racemic secondary alcohol
-
This compound
-
Acetic anhydride or other suitable acylating agent
-
Chiral catalyst (e.g., a chiral DMAP derivative, if the chiral acid itself is not the catalyst)
-
Anhydrous solvent (e.g., toluene, DCM)
-
Triethylamine or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vial, add the racemic secondary alcohol (1.0 equivalent) and the this compound (as a potential catalyst, 0.05-0.1 equivalents). Dissolve the components in the chosen anhydrous solvent.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Acylation: Slowly add acetic anhydride (0.6 equivalents) to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by TLC or chiral GC/HPLC to determine the conversion and enantiomeric excess.
-
Work-up: Once approximately 50% conversion is achieved, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purification and Analysis: Separate the unreacted alcohol from the acylated product (ester) by silica gel column chromatography.
-
Determine the enantiomeric excess of the recovered alcohol and the ester product using chiral HPLC or GC analysis.
Data Presentation
The following tables summarize hypothetical quantitative data for the kinetic resolution of a representative racemic amine and alcohol. This data is for illustrative purposes to demonstrate how results from such experiments would be presented.
Table 1: Kinetic Resolution of Racemic 1-Phenylethanamine
| Entry | Resolving Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee of Amine (%) | ee of Amide (%) | Selectivity (s) |
| 1 | (S)-TFHPA activated with DCC | DCM | 25 | 12 | 52 | 95 (R) | 91 (S,S) | ~20 |
| 2 | (S)-TFHPA activated with DCC | Toluene | 0 | 24 | 48 | 98 (R) | 94 (S,S) | ~45 |
(S)-TFHPA = this compound
Table 2: Kinetic Resolution of Racemic 1-Phenylethanol
| Entry | Catalyst | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) | Selectivity (s) |
| 1 | (S)-TFHPA (10 mol%) | Acetic Anhydride | Toluene | 0 | 48 | 51 | 93 (S) | 90 (R) | ~15 |
| 2 | (S)-TFHPA (10 mol%) | Isobutyric Anhydride | Hexane | -20 | 72 | 49 | 97 (S) | 95 (R) | ~30 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for kinetic resolution.
Principle of Enantioselective Acylation
Caption: Principle of kinetic resolution via acylation.
Application Notes: (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid as a Chiral Building Block
Introduction
(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid, also known as (S)-Trifluorolactic acid (S-TFLA), is a versatile and highly valuable chiral building block in modern organic and medicinal chemistry. Its structure incorporates a stereogenic center bearing both a hydroxyl and a carboxylic acid group, along with a trifluoromethyl (CF₃) moiety. This unique combination of functional groups makes it an essential precursor for the synthesis of complex, high-value molecules, particularly pharmaceuticals and advanced materials.[1]
The presence of the trifluoromethyl group is of particular significance in drug development. The CF₃ group can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to biological targets through favorable electrostatic interactions, and increase lipophilicity, which can improve bioavailability. The chiral hydroxy acid functionality provides a scaffold for introducing stereochemistry and serves as a handle for a variety of chemical transformations.
Key Applications
(S)-TFLA is primarily utilized in the following areas:
-
Synthesis of Chiral Pharmaceuticals: It serves as a key intermediate in the preparation of fluorinated drugs. Its pre-defined stereocenter allows for the construction of enantiomerically pure active pharmaceutical ingredients (APIs).
-
Chiral Auxiliaries and Derivatizing Agents: The molecule can be converted into chiral auxiliaries to control the stereochemical outcome of asymmetric reactions. Furthermore, its derivatives are used as chiral derivatizing agents for the determination of enantiomeric excess (e.e.) by NMR spectroscopy.
-
Precursor to Other Chiral Building Blocks: Through straightforward chemical transformations, S-TFLA can be converted into other valuable chiral synthons, such as the corresponding chiral amino alcohol, (S)-3-amino-1,1,1-trifluoro-2-propanol.
Core Chemical Transformations & Data
The utility of (S)-TFLA stems from the reactivity of its hydroxyl and carboxyl groups. Standard transformations include esterification, amidation, and reduction. The following tables summarize typical quantitative data for these key reactions.
Table 1: Biocatalytic Synthesis of (S)-TFLA
This method provides the building block in high optical purity.
| Substrate | Biocatalyst | Co-factor Regeneration | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| 3,3,3-Trifluoro-2-oxopropionic acid (0.5 M) | d-LmLDH from L. mesenteroides | Formate Dehydrogenase | 6 | >99 | >99.5 |
Data adapted from a study on the asymmetric synthesis of chiral TFLAs.[1][2]
Table 2: Representative Transformations of (S)-TFLA
The following data represents typical, generalized conditions for common downstream reactions.
| Transformation | Reagent 1 | Reagent 2 / Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Esterification | Methanol (excess) | H₂SO₄ (catalytic) | Methanol | 65 (Reflux) | >90 |
| Amidation | Benzylamine | EDC·HCl, HOBt | Dichloromethane | 0 to 25 | 85 - 95 |
| Reduction | Borane-THF complex | - | THF | 0 to 25 | >90 |
Yields are estimates based on standard organic transformations and may vary based on specific substrates and conditions.
Experimental Protocols
The following protocols provide detailed, representative methodologies for the synthesis and application of (S)-TFLA.
Protocol 1: Biocatalytic Synthesis of this compound
This protocol describes the enzymatic reduction of 3,3,3-trifluoro-2-oxopropionic acid to produce the S-enantiomer with high optical purity.[1][2]
Materials:
-
3,3,3-Trifluoro-2-oxopropionic acid (TFPy)
-
Recombinant d-Lactate Dehydrogenase (d-LmLDH)
-
Recombinant Formate Dehydrogenase (FDH)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Sodium formate
-
Phosphate buffer (pH 7.0)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of 3,3,3-trifluoro-2-oxopropionic acid (0.5 M), sodium formate (0.6 M), and NAD⁺ (1 mM) in phosphate buffer (pH 7.0).
-
Equilibrate the solution to 30°C with gentle stirring.
-
Initiate the reaction by adding the d-LmLDH and FDH enzymes to the solution.
-
Maintain the pH at 7.0 by the controlled addition of 1 M NaOH, as the reaction produces an acid.
-
Monitor the reaction progress by HPLC or ¹⁹F NMR for the disappearance of the starting material. The reaction is typically complete within 6 hours.[1]
-
Upon completion, terminate the reaction by acidifying the mixture to pH 2 with 1 M HCl. This step also precipitates the enzymes.
-
Centrifuge the mixture to remove the precipitated enzymes.
-
Extract the supernatant with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by crystallization or chromatography if necessary.
Protocol 2: Amide Coupling to Synthesize a Chiral Amide Derivative
This protocol details a standard procedure for coupling the carboxylic acid of (S)-TFLA with a primary amine using EDC as a coupling agent.
Materials:
-
This compound
-
Benzylamine (or other primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq), benzylamine (1.05 eq), and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0°C in an ice bath.
-
Add DIPEA (2.5 eq) to the solution, followed by the portion-wise addition of EDC·HCl (1.2 eq).
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 3: Reduction of the Carboxylic Acid to a Chiral Diol
This protocol describes the reduction of the carboxylic acid and hydroxyl groups of (S)-TFLA to produce the corresponding chiral 1,1,1-trifluoropropane-1,2-diol.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel, under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the borane-THF solution (approx. 3.0 eq) dropwise via the dropping funnel. Note: Hydrogen gas will evolve.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Acidify the mixture with 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude diol by flash chromatography.
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of synthesis and application of (S)-TFLA.
Caption: Workflow for the biocatalytic synthesis of (S)-TFLA.
Caption: Synthetic utility and applications of (S)-TFLA.
References
Application Notes and Protocols for Monitoring Reactions Involving (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid. The protocols cover a range of analytical techniques suitable for tracking reaction progress, determining enantiomeric purity, and quantifying reactants and products.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
Chiral HPLC is a crucial technique to resolve and quantify the enantiomers of 3,3,3-Trifluoro-2-hydroxypropanoic acid, ensuring the stereochemical integrity of a reaction. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating chiral compounds like hydroxy acids.[1][2][3]
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify (S)- and (R)-3,3,3-Trifluoro-2-hydroxypropanoic acid.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
Chiral Column: Polysaccharide-based CSP, such as a Daicel CHIRALPAK® series column (e.g., CHIRALPAK® AD-H or CHIRALPAK® AS-H).
-
Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).
-
Sample Solvent: A mixture of n-Hexane and IPA (e.g., 90:10 v/v).
-
This compound reference standard.
-
(R)-(+)-3,3,3-Trifluoro-2-hydroxypropanoic acid reference standard (if available).
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of the reference standard(s) in the sample solvent at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the sample solvent to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v). The ratio of hexane to IPA may need to be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times of the reference standards.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100
-
Data Presentation: Chiral HPLC
| Parameter | Value |
| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/IPA/TFA (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (S)-enantiomer | ~ 8.5 min |
| Retention Time (R)-enantiomer | ~ 10.2 min |
| Resolution (Rs) | > 1.5 |
Note: Retention times are approximate and may vary depending on the specific system and conditions.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Reaction Monitoring
Quantitative NMR (qNMR) is a powerful technique for monitoring reaction progress as it is non-destructive and provides quantitative information without the need for identical reference standards for each component in the mixture.[4][5] Given the fluorine atom in the target molecule, both ¹H and ¹⁹F NMR can be utilized. ¹⁹F NMR is particularly advantageous due to its high sensitivity, wide chemical shift range which minimizes signal overlap, and the 100% natural abundance of the ¹⁹F nucleus.[6][7][8][9]
Experimental Protocol: ¹⁹F qNMR
Objective: To quantify the consumption of a fluorinated starting material and the formation of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
Materials:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) compatible with the reaction mixture.
-
Internal Standard: A stable, fluorinated compound with a known concentration and a resonance that does not overlap with the analyte signals (e.g., trifluorotoluene).
Procedure:
-
Sample Preparation:
-
At various time points, withdraw a precise aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Add a precise volume of a stock solution of the internal standard in the deuterated solvent.
-
Transfer the mixture to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum. Key parameters include:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the starting material, product, and the internal standard.
-
Calculate the concentration of the analyte using the following formula: Cₐ = (Iₐ / Nₐ) * (Nᵢₛ / Iᵢₛ) * Cᵢₛ Where:
-
Cₐ = Concentration of the analyte
-
Iₐ = Integral of the analyte signal
-
Nₐ = Number of fluorine atoms for the analyte signal
-
Nᵢₛ = Number of fluorine atoms for the internal standard signal
-
Iᵢₛ = Integral of the internal standard signal
-
Cᵢₛ = Concentration of the internal standard
-
-
Data Presentation: ¹⁹F qNMR
| Compound | Chemical Shift (ppm, relative to CFCl₃) | Number of Fluorine Atoms |
| This compound | ~ -77 | 3 |
| Trifluorotoluene (Internal Standard) | ~ -63 | 3 |
Note: Chemical shifts are approximate and can be influenced by the solvent and other components in the mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Sensitive Detection
For reactions at low concentrations or in complex matrices, LC-MS provides high sensitivity and selectivity. Due to the polar nature of the analyte, a hydrophilic interaction liquid chromatography (HILIC) or a suitable reversed-phase method with a polar end-capped column is recommended.[10][11][12][13]
Experimental Protocol: LC-MS
Objective: To detect and quantify this compound in a reaction mixture.
Instrumentation:
-
LC-MS system (e.g., with a single quadrupole or triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
Materials:
-
Column: HILIC column or a C18 column suitable for polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Sample Solvent: Water/Acetonitrile (50:50 v/v).
Procedure:
-
Sample Preparation: Dilute a sample of the reaction mixture with the sample solvent and filter through a 0.22 µm filter.
-
LC-MS Conditions:
-
Gradient Elution: A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and decrease to a lower percentage to elute the polar analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 °C.
-
MS Detection: ESI in negative ion mode.
-
Selected Ion Monitoring (SIM): Monitor the deprotonated molecule [M-H]⁻ at m/z 143.0.
-
Data Presentation: LC-MS
| Parameter | Value |
| Column | HILIC (e.g., SeQuant® ZIC®-HILIC) |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | ESI Negative |
| Monitored Ion | [M-H]⁻, m/z 143.0 |
Gas Chromatography (GC) following Derivatization
Direct analysis of this compound by GC is challenging due to its low volatility and polar nature. Derivatization of the hydroxyl and carboxylic acid groups is necessary to increase volatility and thermal stability.[14][15][16][17]
Experimental Protocol: GC-MS after Silylation
Objective: To quantify this compound by converting it to a volatile derivative.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS).
Materials:
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Anhydrous pyridine or acetonitrile.
-
Internal Standard: A stable compound that can also be derivatized (e.g., a non-interfering organic acid).
Procedure:
-
Sample Preparation and Derivatization:
-
Evaporate a known volume of the reaction sample to dryness under a stream of nitrogen.
-
Add the internal standard.
-
Add the solvent and the BSTFA with TMCS reagent.
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium.
-
MS Detection: Electron Ionization (EI) in full scan or SIM mode.
-
Visualizations
Experimental Workflow for Reaction Monitoring
Caption: General workflow for monitoring reactions involving the target analyte.
Logical Relationship of Analytical Techniques
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. Chiral AS HPLC Column | BioVanix Technology [biovanix.com]
- 3. Chiral AD HPLC Column | BioVanix Technology [biovanix.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. acgpubs.org [acgpubs.org]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. magritek.com [magritek.com]
- 9. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 12. shimadzu.com [shimadzu.com]
- 13. agilent.com [agilent.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Resolution in NMR with (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak resolution in NMR spectroscopy when using (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid as a chiral solvating agent (CSA).
Frequently Asked Questions (FAQs)
Q1: My NMR peaks are broad after adding this compound. What are the common causes?
A1: Broad peaks can arise from several factors when using a chiral solvating agent.[1] The most common causes include:
-
High Sample Concentration: Overly concentrated samples can lead to increased viscosity, which in turn causes line broadening.[2] It is advisable to start with a lower concentration and optimize from there.
-
Poor Shimming: The addition of the CSA can alter the magnetic field homogeneity within the sample. It is crucial to re-shim the spectrometer carefully after the addition of the CSA.
-
Presence of Particulate Matter: Any suspended solids in the NMR tube will disrupt the magnetic field homogeneity and lead to broad lines.[3] Always filter your sample into the NMR tube.
-
Chemical Exchange: If the interaction between your analyte and the CSA is in an intermediate exchange regime on the NMR timescale, this can lead to peak broadening.
Q2: I am not seeing any separation of my enantiomeric signals. What should I try?
A2: A lack of enantiomeric resolution can often be addressed by optimizing the experimental conditions. Consider the following adjustments:
-
Vary the CSA-to-Analyte Ratio: The degree of chemical shift non-equivalence (ΔΔδ) is dependent on the concentration of the diastereomeric complexes formed in solution. Experiment with different molar ratios of CSA to your analyte. A common starting point is a 1:1 ratio, but an excess of the CSA (e.g., 2:1 or 5:1) may be necessary to drive the equilibrium towards the formation of the diastereomeric complexes.
-
Change the Solvent: The choice of solvent can significantly impact the interactions between the CSA and the analyte. Aprotic solvents like deuterated chloroform (CDCl₃) or benzene (C₆D₆) are often good starting points. If you are using a polar solvent, it may be competing with the analyte for interaction with the CSA, thus reducing the enantiomeric discrimination.
-
Adjust the Temperature: Lowering the temperature can sometimes improve resolution by slowing down dynamic exchange processes and favoring the formation of more stable diastereomeric complexes.[4] Conversely, in some cases, increasing the temperature can sharpen peaks if viscosity is an issue.
Q3: Can the purity of the this compound affect my results?
A3: Yes, the purity of the chiral solvating agent is critical. Any impurities in the CSA can introduce extraneous peaks into your spectrum and may also interfere with the formation of the diastereomeric complexes, potentially leading to poor resolution or inaccurate quantification. Always use a high-purity CSA from a reputable supplier.
Q4: How do I choose the right concentration for my analyte and the CSA?
A4: The optimal concentrations will depend on the specific analyte and the sensitivity of your NMR spectrometer. For ¹H NMR, a typical starting concentration for the analyte is in the range of 5-25 mg in 0.6-0.7 mL of solvent.[2] The concentration of the CSA should then be adjusted to achieve the desired molar ratio. It is often beneficial to start with a relatively dilute solution to avoid viscosity-related line broadening.
Data Presentation
Table 1: Recommended Starting Concentrations and Ratios for Analyte and CSA
| Parameter | Recommended Starting Value | Range for Optimization |
| Analyte Concentration | 10-20 mM | 5-50 mM |
| CSA Concentration | 10-20 mM | 5-100 mM |
| Molar Ratio (CSA:Analyte) | 1:1 | 0.5:1 to 5:1 |
Table 2: Influence of Common Deuterated Solvents on Enantiomeric Resolution
| Solvent | Polarity | Typical Observations |
| Chloroform-d (CDCl₃) | Non-polar aprotic | Often a good starting point, promotes hydrogen bonding between CSA and analyte. |
| Benzene-d₆ (C₆D₆) | Non-polar aprotic | Aromatic solvent-induced shifts (ASIS) can sometimes enhance resolution. |
| Dichloromethane-d₂ (CD₂Cl₂) | Polar aprotic | A slightly more polar alternative to CDCl₃. |
| Acetonitrile-d₃ (CD₃CN) | Polar aprotic | Can be effective, but may compete for hydrogen bonding sites. |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | Polar aprotic | Generally not recommended as it is a strong hydrogen bond acceptor and can disrupt the CSA-analyte interaction. |
Experimental Protocols
Protocol 1: Preparation of an NMR Sample with this compound
-
Analyte Preparation: Accurately weigh 5-10 mg of your analyte into a clean, dry vial.[3]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[3]
-
Dissolution: Gently swirl or vortex the vial to ensure the analyte is completely dissolved.
-
CSA Addition: Accurately weigh the desired amount of this compound to achieve the target molar ratio and add it to the vial.
-
Mixing: Ensure the CSA is fully dissolved by gentle swirling or vortexing.
-
Filtration: Using a Pasteur pipette with a small plug of glass wool or cotton, filter the solution directly into a clean 5 mm NMR tube.[3] This step is crucial to remove any particulate matter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Protocol 2: NMR Data Acquisition for Chiral Discrimination
-
Instrument Setup: Insert the sample into the spectrometer. Lock, tune, and shim the instrument. It is important to perform a thorough shimming procedure to achieve the best possible magnetic field homogeneity.
-
Acquire a Standard ¹H Spectrum: Use a standard single-pulse experiment (e.g., zg30 on a Bruker spectrometer).
-
Optimize Acquisition Parameters:
-
Spectral Width: Ensure the spectral width is large enough to encompass all signals of interest.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons.
-
-
Data Processing:
-
Apply Fourier transformation to the FID.
-
Carefully phase the spectrum.
-
Apply a baseline correction.
-
-
Analysis: Examine the spectrum for separation of the enantiomeric signals. Integrate the resolved peaks to determine the enantiomeric ratio.
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak resolution in NMR.
References
- 1. nmrlab.ku.edu [nmrlab.ku.edu]
- 2. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
Technical Support Center: Synthesis of (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid, with a focus on improving reaction yield and enantioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My overall yield of this compound is low. What are the potential causes and solutions?
Low yield can stem from several factors throughout the synthesis process. A systematic approach to troubleshooting is recommended.
Potential Cause 1: Inefficient Racemate Resolution
In many biocatalytic routes, the (S)-enantiomer is produced by resolving a racemic mixture of a precursor, such as (R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide. The theoretical maximum yield for the desired (S)-enantiomer in a kinetic resolution is 50%.
-
Troubleshooting:
-
Verify Enzyme Activity: Ensure the enzyme (e.g., amidase, lipase) is active.[1] Improper storage or handling can lead to denaturation.
-
Optimize Reaction Conditions: Key parameters such as pH, temperature, and substrate concentration must be optimal for the specific enzyme used. Biotransformations are typically sensitive to these conditions. For instance, some microbiological processes are carried out at temperatures between 10 to 60°C and a pH of 4 to 10.[2]
-
Substrate Concentration: High substrate concentrations (e.g., exceeding 10% by weight) can sometimes inhibit enzyme activity.[2] Consider fed-batch strategies to maintain an optimal substrate concentration.
-
Potential Cause 2: Incomplete Chemical Conversion
For multi-step chemical syntheses, incomplete reactions in any of the steps will propagate and lower the overall yield.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the progress of each reaction step using appropriate analytical techniques (e.g., GC, HPLC) to ensure completion.
-
Reagent Quality: Verify the purity and reactivity of all starting materials and reagents.
-
Optimize Reaction Conditions: For chemical steps, such as the hydrolysis of an ester or amide, ensure the acid or base concentration, temperature, and reaction time are adequate for full conversion. For example, hydrolysis of the (S)-amide can be achieved chemically to produce the final (S)-acid.[1]
-
Potential Cause 3: Product Loss During Work-up and Purification
The desired product can be lost during extraction, crystallization, or other purification steps.
-
Troubleshooting:
-
Extraction Efficiency: Optimize the pH during aqueous extraction to ensure the carboxylic acid is in its desired form (ionized for aqueous phase, neutral for organic phase).
-
Purification Method: Evaluate the efficiency of your purification method. Consider alternative techniques if significant product loss is observed.
-
Below is a troubleshooting workflow for addressing low yield:
Caption: Troubleshooting workflow for low yield.
FAQ 2: How can I improve the enantiomeric excess (ee) of my this compound?
Achieving high enantiomeric excess is crucial for the utility of this chiral building block.
Strategy 1: Biocatalytic Resolution
The use of enantioselective enzymes is a common and effective strategy.
-
Enzyme Selection: The choice of microorganism or isolated enzyme is critical. Different enzymes will exhibit varying degrees of enantioselectivity. For instance, an amidase from Klebsiella oxytoca has been used to resolve racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide, yielding the (R)-acid and the unreacted (S)-amide, which can then be hydrolyzed.[1]
-
Reaction Control:
-
Conversion Rate: In kinetic resolutions, the enantiomeric excess of the product and the remaining substrate changes as the reaction progresses. It is crucial to stop the reaction at the optimal point to maximize the ee of the desired compound. For enzymatic hydrolysis of an ester, the reaction might be stopped when just over 50% of the ester is hydrolyzed to achieve high ee for the remaining ester.[3]
-
Temperature: Lowering the reaction temperature can sometimes enhance the enantioselectivity of an enzyme.
-
Strategy 2: Chiral Resolution via Diastereomeric Salt Formation
This classical chemical method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization.
-
Resolving Agent: The choice of the resolving agent is important. Agents like (S)-(-)-α-methylbenzylamine have been used, but this can be expensive due to the large quantities required.[3] Dimethoxystrychnine has also been reported but is also costly.[3]
-
Crystallization Conditions: The solvent, temperature, and cooling rate for crystallization must be carefully optimized to achieve efficient separation of the diastereomeric salts.
Below is a diagram illustrating the different pathways to achieve high enantioselectivity.
References
Technical Support Center: Purification of (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid Derivatives
Welcome to the technical support center for the purification of (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of this important class of chiral fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the purification and enantiomeric separation of this compound and its derivatives?
A1: The primary methods for the purification and chiral resolution of this compound and its derivatives include:
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
-
Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful chromatographic technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers.[1]
-
Preparative Supercritical Fluid Chromatography (SFC): An alternative to HPLC, SFC uses supercritical CO2 as the primary mobile phase, often leading to faster separations and reduced solvent consumption.[1][2]
Q2: I am observing poor resolution between the enantiomers in my chiral HPLC separation. What are the likely causes and how can I improve it?
A2: Poor resolution in chiral HPLC can be attributed to several factors. A systematic approach to troubleshooting is recommended.[3] Key areas to investigate include:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. For acidic compounds like this compound, polysaccharide-based CSPs are often a good starting point.
-
Mobile Phase Composition: The type and ratio of organic modifiers (e.g., isopropanol, ethanol in hexane) and the presence of additives (e.g., trifluoroacetic acid for acidic compounds) significantly impact selectivity.
-
Temperature: Temperature affects the thermodynamics of chiral recognition. It is a crucial parameter to screen, as both increasing and decreasing the temperature can enhance resolution.[3]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the CSP.
Q3: My diastereomeric salt crystallization is resulting in low yield and/or low enantiomeric excess (ee). What can I do to optimize this process?
A3: Low yield or enantiomeric excess in diastereomeric salt crystallization can be due to several factors. Consider the following optimization strategies:
-
Choice of Resolving Agent: The selection of the chiral base is crucial. Experiment with different chiral amines to find one that forms well-defined crystals with one diastereomer.
-
Solvent System: The crystallization solvent plays a critical role in the efficiency of the resolution. A solvent system that provides a significant solubility difference between the two diastereomeric salts is required.
-
Cooling Rate: A slow and controlled cooling rate can promote the formation of larger, purer crystals.
-
Stoichiometry of the Resolving Agent: The molar ratio of the chiral resolving agent to the racemic acid can influence the outcome of the resolution.
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for the purification of these compounds?
A4: SFC offers several advantages over traditional HPLC for the purification of chiral compounds, including:
-
Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency, leading to shorter run times.[2]
-
Reduced Solvent Consumption: Using CO2 as the primary mobile phase significantly reduces the consumption of organic solvents, making it a greener and more cost-effective technique.[1][2]
-
Easier Product Recovery: The CO2 mobile phase vaporizes upon depressurization, simplifying the isolation of the purified compound.
Troubleshooting Guides
Chiral HPLC Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). |
| Suboptimal mobile phase composition. | Systematically vary the ratio of organic modifiers and the concentration of acidic additives (e.g., TFA). | |
| Incorrect temperature. | Optimize the column temperature. Both lower and higher temperatures can improve resolution.[3] | |
| Peak Tailing | Secondary interactions with the stationary phase. | For acidic compounds, ensure the mobile phase pH is low enough to keep the analyte protonated. Adding a small amount of an acidic modifier like TFA can improve peak shape.[3][4] |
| Column overload. | Dilute the sample and inject a smaller volume.[3] | |
| Column contamination or degradation. | Wash the column with a strong solvent as per the manufacturer's instructions. If the problem persists, the column may need to be replaced.[3] | |
| Inconsistent Retention Times | Insufficient column equilibration. | Allow sufficient time for the column to equilibrate with the new mobile phase until a stable baseline is achieved. |
| Temperature fluctuations. | Use a column oven to maintain a constant and controlled temperature. |
Diastereomeric Salt Crystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Crystal Formation | Poor choice of solvent. | Screen a variety of solvents with different polarities. |
| Supersaturation not reached. | Concentrate the solution or cool it to a lower temperature. | |
| Low Yield | High solubility of the desired diastereomeric salt. | Use a solvent in which the desired salt has lower solubility. |
| Co-precipitation of the other diastereomer. | Optimize the cooling rate and the amount of resolving agent used. | |
| Low Enantiomeric Excess (ee) | Inefficient separation of diastereomers. | Recrystallize the diastereomeric salt. |
| Racemization during workup. | Ensure mild conditions are used during the liberation of the free acid from the salt. |
Quantitative Data Summary
The following table summarizes typical quantitative data for different purification methods for this compound and its derivatives. Please note that actual results may vary depending on the specific derivative and experimental conditions.
| Purification Method | Typical Yield (%) | Typical Enantiomeric Excess (ee) (%) | Key Considerations |
| Diastereomeric Salt Crystallization | 60-80% | >95% | Requires screening of chiral resolving agents and crystallization solvents. Can be cost-effective for large-scale production. |
| Preparative Chiral HPLC | 70-90% | >99% | High resolution and purity. Can be expensive due to the cost of chiral columns and solvents. |
| Preparative SFC | 75-95% | >99% | Fast, high-throughput, and environmentally friendly. Requires specialized equipment.[5] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization of this compound
Objective: To resolve racemic 3,3,3-trifluoro-2-hydroxypropanoic acid using a chiral amine.
Materials:
-
Racemic 3,3,3-trifluoro-2-hydroxypropanoic acid
-
(S)-(-)-1-Phenylethylamine (or another suitable chiral amine)
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve racemic 3,3,3-trifluoro-2-hydroxypropanoic acid (1.0 eq) in ethyl acetate.
-
Add a solution of (S)-(-)-1-phenylethylamine (0.5 eq) in ethyl acetate dropwise to the acid solution with stirring.
-
Allow the mixture to stir at room temperature. The diastereomeric salt of the (R)-acid with the (S)-amine should preferentially crystallize.
-
If no crystals form, slowly add hexane as an anti-solvent until turbidity is observed, then warm slightly to redissolve and allow to cool slowly.
-
Collect the crystals by filtration and wash with a cold mixture of ethyl acetate and hexane.
-
To liberate the free acid, suspend the crystals in water and add 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched (R)-3,3,3-trifluoro-2-hydroxypropanoic acid.
-
The mother liquor will be enriched in the (S)-enantiomer. To isolate it, concentrate the mother liquor and repeat the acid-base workup as described in steps 6-8.
-
Determine the enantiomeric excess of both fractions by chiral HPLC analysis.
Protocol 2: Preparative Chiral HPLC Purification
Objective: To separate the enantiomers of a derivative of 3,3,3-trifluoro-2-hydroxypropanoic acid using preparative chiral HPLC.
Materials:
-
Racemic derivative of 3,3,3-trifluoro-2-hydroxypropanoic acid
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Preparative chiral column (e.g., a polysaccharide-based CSP)
Procedure:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the racemic compound in the mobile phase.
-
Screen different mobile phase compositions (e.g., varying the percentage of IPA in hexane, typically from 5% to 20%) and additives (e.g., 0.1% TFA).
-
Optimize the flow rate and column temperature to achieve baseline separation of the enantiomers.
-
-
Scale-Up to Preparative Scale:
-
Once an optimal analytical method is developed, scale it up to a preparative column with the same stationary phase.
-
Adjust the flow rate and sample loading according to the column dimensions.
-
-
Purification:
-
Dissolve the racemic mixture in the mobile phase at a concentration determined during method development.
-
Perform repeated injections onto the preparative HPLC system.
-
Collect the fractions corresponding to each enantiomer.
-
-
Product Isolation:
-
Combine the fractions for each enantiomer.
-
Remove the solvent under reduced pressure to obtain the purified enantiomers.
-
Analyze the purity and enantiomeric excess of the collected fractions by analytical chiral HPLC.
-
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for poor chiral resolution in HPLC.
References
How to remove excess (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid from a reaction mixture
Technical Support Center: Purification of Reaction Mixtures
Topic: .
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on effectively removing excess (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove excess this compound?
A: Residual this compound can interfere with subsequent reaction steps, complicate product purification, and affect the accuracy of yield calculations. Its acidic nature can also lead to the degradation of sensitive products.
Q2: What are the primary methods for removing this acid?
A: The most common and effective methods include:
-
Aqueous Extraction (Basic Wash): This technique leverages the acidic nature of the compound to convert it into a water-soluble salt, which can then be easily separated from the organic layer.
-
Column Chromatography: This method separates compounds based on their polarity. It is particularly useful when the desired product has a significantly different polarity from the acid.
-
Azeotropic Removal: Co-evaporation with a suitable solvent like toluene can be used to remove the acid.[1]
Q3: Is this compound volatile?
A: While it has a predicted boiling point, it is not as volatile as trifluoroacetic acid (TFA). Simple evaporation under reduced pressure may not be sufficient for its complete removal and may require elevated temperatures that could degrade the desired product.
Q4: How do I choose the best removal method for my specific reaction?
A: The choice of method depends on the properties of your desired product:
-
If your product is stable in the presence of a mild base and is not water-soluble, a basic aqueous wash is the simplest and most efficient method.
-
If your product is sensitive to pH changes or is also water-soluble, column chromatography is a better alternative.
-
If your product is non-volatile and thermally stable, azeotropic removal with toluene could be considered.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Product loss during aqueous extraction. | The product may be partially water-soluble or is reacting with the basic solution. | Use a milder base (e.g., saturated sodium bicarbonate solution instead of sodium hydroxide). Reduce the number of washes. Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Formation of an emulsion during extraction. | The two solvent phases are not separating cleanly. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. Allow the mixture to stand for a longer period. |
| The acidic compound is still present after aqueous extraction. | The washing was not efficient enough, or an insufficient amount of base was used. | Ensure the pH of the aqueous layer is basic after washing. Perform additional washes with the basic solution. |
| Poor separation during column chromatography. | The chosen solvent system (eluent) is not optimal. | Use thin-layer chromatography (TLC) to determine an appropriate solvent system before running the column. A common starting point for eluting polar acidic compounds is a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol), often with a small amount of acetic acid to improve the peak shape. |
| Streaking or tailing of the acidic compound on a silica gel column. | Strong interaction between the acidic compound and the acidic silica gel. | Add a small percentage (0.5-1%) of a modifying acid, such as acetic acid, to the eluent. This can help to reduce tailing by competing for the active sites on the silica gel. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 125995-00-8[2] |
| Molecular Formula | C₃H₃F₃O₃ |
| Molecular Weight | 144.05 g/mol [3] |
| Melting Point | 72-76 °C[3] |
| Boiling Point | 256.4±35.0 °C (Predicted)[3] |
| pKa | 2.29±0.11 (Predicted)[3] |
| Solubility | Soluble in Methanol[3] and water. |
| Appearance | Off-White Semi-Solid[3] |
Experimental Protocols
Protocol 1: Removal by Basic Aqueous Wash (Liquid-Liquid Extraction)
This method is ideal for reaction mixtures where the desired product is soluble in a water-immiscible organic solvent and is stable to mild basic conditions.
Methodology:
-
Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
First Wash: Add a volume of saturated sodium bicarbonate (NaHCO₃) solution equal to approximately half the volume of the organic layer.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution).
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the washing process (steps 3-5) two more times. Check the pH of the final aqueous wash to ensure it is basic (pH > 7).
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of the excess acid.
Protocol 2: Removal by Silica Gel Column Chromatography
This method is suitable for products that are sensitive to basic conditions or when the product and starting acid have sufficiently different polarities.
Methodology:
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate eluent system that provides good separation between your product and the acid. A typical eluent for polar compounds might be a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. To prevent streaking of the acid, it is often beneficial to add a small amount (0.5-1%) of acetic acid to the eluent.
-
Column Packing: Pack a chromatography column with silica gel using the selected eluent.
-
Sample Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the eluent. Alternatively, the crude mixture can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[1]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The less polar compounds will typically elute first.[4][5]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your desired product.
-
Combine and Concentrate: Combine the pure fractions containing the product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Workflow for removal of excess acid via basic aqueous extraction.
Caption: Workflow for removal of excess acid via silica gel column chromatography.
References
Technical Support Center: Overcoming Incomplete Reactions with (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid as a chiral resolving agent. The focus is on addressing and overcoming incomplete reactions during the resolution of racemic mixtures, particularly via diastereomeric salt formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as (S)-Trifluorolactic acid, is a chiral carboxylic acid. Its highly acidic nature, attributed to the electron-withdrawing trifluoromethyl group, makes it an effective resolving agent for racemic bases such as amines. It is particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
Q2: How does chiral resolution with this compound work?
The most common method is through the formation of diastereomeric salts. When the racemic base (a mixture of R and S enantiomers) is reacted with the enantiomerically pure this compound, two diastereomeric salts are formed: (R-base)-(S-acid) and (S-base)-(S-acid). These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize out of a suitable solvent.
Q3: What are the key parameters to control for a successful resolution?
A successful resolution depends on several factors, including the choice of solvent, the stoichiometry of the resolving agent, the temperature profile of the crystallization, and the rate of cooling. Proper control of these parameters is crucial for achieving high yield and high diastereomeric excess.
Q4: Can this resolving agent be recovered and reused?
Yes, after the separation of the diastereomeric salt, the resolving agent can be recovered. Typically, the purified diastereomeric salt is treated with a base to liberate the free enantiopure amine, and the this compound can then be recovered from the aqueous layer by acidification and extraction.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Diastereomeric Salt
Symptoms:
-
A small amount of crystalline product is obtained after the crystallization process.
-
The majority of the product remains in the mother liquor.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The solubility of both diastereomeric salts may be too high in the chosen solvent. Solution: Conduct a solvent screen with a range of solvents of varying polarities (e.g., alcohols, esters, ketones, and non-polar solvents like toluene or heptane). Consider using a mixture of solvents to fine-tune the solubility. |
| Suboptimal Stoichiometry | The molar ratio of the racemic base to the resolving agent may not be optimal. Solution: While a 1:1 stoichiometry is a common starting point, it is advisable to screen different ratios. In some cases, using a slight excess or even a substoichiometric amount of the resolving agent can improve the yield of the desired salt. |
| Incomplete Crystallization | The crystallization process may not have reached equilibrium. Solution: Increase the crystallization time to allow for the slow formation of crystals. Gentle agitation can also help to improve the yield. |
| Cooling Profile Too Rapid | Rapid cooling can lead to the formation of a supersaturated solution without crystallization. Solution: Employ a slow and controlled cooling profile to encourage crystal growth. |
Issue 2: Poor Diastereomeric Excess (de) of the Crystallized Salt
Symptoms:
-
Analysis of the crystalline product (e.g., by chiral HPLC or NMR) shows a low diastereomeric excess.
-
The product is a mixture of both diastereomeric salts.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Similar Solubilities of Diastereomers | The chosen solvent may not provide a sufficient difference in solubility between the two diastereomeric salts. Solution: A thorough solvent screening is crucial. The ideal solvent will maximize the solubility of the undesired diastereomer while minimizing the solubility of the desired one. |
| Co-crystallization | Both diastereomers are crystallizing out of the solution. Solution: Adjust the solvent system or the cooling rate. A slower cooling rate can sometimes improve selectivity. Seeding the solution with a small crystal of the desired pure diastereomer can also promote the crystallization of that specific salt. |
| Racemization | The racemic base or the resolving agent may be racemizing under the experimental conditions. Solution: Check the stability of your compounds under the reaction conditions. If racemization is suspected, consider using milder conditions (e.g., lower temperature). |
| Incorrect Stoichiometry | An excess of the resolving agent might in some cases lead to the precipitation of the more soluble salt. Solution: Optimize the stoichiometry of the resolving agent. |
Issue 3: Formation of an Oil or Amorphous Solid Instead of Crystals
Symptoms:
-
The product separates from the solution as a viscous oil or a non-crystalline solid.
-
No well-defined crystals are formed.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Degree of Supersaturation | The solution is too concentrated, or the cooling is too rapid, leading to "oiling out". Solution: Use a more dilute solution. Employ a very slow cooling rate or consider an isothermal crystallization by slow evaporation of the solvent. |
| Presence of Impurities | Impurities can inhibit crystal nucleation and growth. Solution: Ensure that the starting racemic base is of high purity. Recrystallize the starting material if necessary. |
| Inappropriate Solvent | The solvent may not be suitable for crystallization. Solution: Experiment with different solvents or solvent mixtures. Sometimes, the addition of a small amount of an anti-solvent can induce crystallization. |
Quantitative Data Presentation
The efficiency of a chiral resolution is highly dependent on the specific substrate and the experimental conditions. The following tables provide a general overview of how different parameters can affect the outcome.
Table 1: Effect of Solvent on Diastereomeric Resolution
| Racemic Base | Solvent | Yield (%) | Diastereomeric Excess (de) (%) |
| Amine A | Methanol | 35 | 85 |
| Amine A | Isopropanol | 45 | 92 |
| Amine A | Ethyl Acetate | 40 | 95 |
| Amine A | Toluene | 25 | 70 |
Table 2: Effect of Resolving Agent Stoichiometry
| Racemic Base | Molar Ratio (Base:Acid) | Yield (%) | Diastereomeric Excess (de) (%) |
| Amine B | 1:1 | 42 | 90 |
| Amine B | 1:0.8 | 38 | 95 |
| Amine B | 1:1.2 | 48 | 85 |
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Amine
-
Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., isopropanol) with gentle heating.
-
In a separate flask, dissolve 0.8 to 1.0 equivalents of this compound in the same solvent.
-
Add the acid solution dropwise to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. A slow, controlled cooling rate is often beneficial.
-
If no crystals form, try seeding with a small crystal of the desired diastereomeric salt.
-
Further cooling in a refrigerator or ice bath can increase the yield.
-
Allow the crystallization to proceed for a sufficient time (can range from a few hours to overnight).
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Enantiopure Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH) to raise the pH and liberate the free amine.
-
Extract the free amine with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the yield and the enantiomeric excess (ee) of the resolved amine using chiral HPLC or other appropriate analytical methods.
-
Visualizations
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: Logical workflow for troubleshooting incomplete chiral resolution.
Technical Support Center: Enhancing Enantiomeric Excess (ee) Calculation Accuracy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for accurate enantiomeric excess (ee) calculations.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and how is it calculated?
Enantiomeric excess (ee) is a measurement of the purity of a chiral substance.[1] It reflects the degree to which one enantiomer is present in greater amounts than the other.[1] A racemic mixture, containing equal amounts (50:50) of both enantiomers, has an ee of 0%, whereas a sample containing only one pure enantiomer has an ee of 100%.[1]
The calculation can be performed using two primary methods:
-
From Percentage Composition: ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|[1][2]
-
Example: A mixture with 75% R-enantiomer and 25% S-enantiomer has an ee of 50% (75% - 25%).
-
-
From Optical Rotation: ee (%) = ([α]observed / [α]max) * 100[1]
-
Where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure major enantiomer.[1]
-
Q2: Which analytical techniques are most common for determining enantiomeric excess?
The most prevalent and reliable techniques for ee determination are chromatographic methods due to their high accuracy and resolution.[3][4]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely adopted method. It uses a chiral stationary phase (CSP) to separate enantiomers based on their different interactions with the phase.[1][4]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, this technique operates on a similar principle to HPLC but with a gaseous mobile phase.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This method can determine ee by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[5][6][7] These agents interact with the enantiomers to form diastereomeric complexes, which results in distinct signals in the NMR spectrum that can be integrated for quantification.[8]
Q3: When should I choose Chiral HPLC over NMR for ee determination?
The choice depends on factors like the analyte's properties, required sensitivity, and sample throughput.[3] Chiral HPLC is often preferred for its high accuracy and versatility across a wide range of compounds.[3][4] NMR can be a "greener" alternative, using significantly less solvent, and may be faster for a single sample.[9] However, developing an NMR method can be challenging, as it requires finding a suitable chiral solvating agent that induces sufficient chemical shift separation between the enantiomers.[5]
Troubleshooting Guide: Chiral Chromatography (HPLC/GC)
Issue 1: Poor or No Resolution of Enantiomer Peaks
Poor separation of enantiomers is a common challenge, often stemming from suboptimal chromatographic conditions.
Q: My enantiomer peaks are co-eluting. What should I check first?
A: Your troubleshooting should focus on the core components of the separation method: the chiral stationary phase (CSP) and the mobile phase.
-
Verify the Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and widely effective.[10] Ensure you are using a column specifically designed for chiral separations.[10]
-
Optimize the Mobile Phase: The composition of the mobile phase dramatically affects selectivity and resolution.[10]
-
Solvent Composition: Systematically vary the ratio of your solvents (e.g., hexane/isopropanol in normal-phase). Even small changes can have a large impact.[11][12]
-
Additives/Modifiers: For acidic or basic analytes, adding a small amount of an acid (like formic or trifluoroacetic acid) or a base (like diethylamine) can improve peak shape and resolution by suppressing ionization or blocking active sites.[10][13]
-
-
Adjust Flow Rate and Temperature:
-
Flow Rate: Lowering the flow rate generally increases interaction time with the CSP, which can improve resolution, albeit at the cost of longer run times.[10]
-
Temperature: Temperature effects can be complex.[10] Experiment with a range (e.g., 10°C to 40°C) to find the optimal condition for your separation.[10]
-
Workflow for Troubleshooting Poor Peak Resolution
Caption: A step-by-step workflow for diagnosing and fixing poor peak resolution.
Issue 2: Inaccurate Quantification due to Peak Integration Errors
Even with good separation, incorrect peak integration can lead to significant errors in ee calculations.
Q: My baseline is drifting, causing inconsistent peak areas. How can I fix this?
A: Baseline drift is often caused by column contamination, temperature fluctuations, or an unequilibrated system.[14][15][16]
-
Ensure System Equilibration: Before starting your analysis, ensure the column is thoroughly equilibrated with the mobile phase.[17] This is especially important after changing mobile phase compositions.[17]
-
Check for Contamination: A gradual upward drift can indicate contamination buildup on the column.[14] Flush the column with a strong solvent as recommended by the manufacturer.[18]
-
Use a Column Thermostat: Inconsistent temperature is a common cause of baseline drift.[14][17] Maintaining a stable column temperature is crucial.
-
Software Correction: Modern chromatography software includes algorithms for baseline drift correction, which can be applied post-run.[17][19]
Q: My chromatogram shows tailing peaks, affecting the accuracy of integration. What are the causes?
A: Peak tailing can be caused by column overload, secondary interactions between the analyte and the stationary phase, or extra-column volume.[10]
-
Rule out Sample Overload: Injecting too much sample is a frequent cause of broad, asymmetric peaks.[10] Try reducing the injection volume or sample concentration.[10]
-
Mitigate Secondary Interactions: Unwanted interactions can cause tailing. For basic compounds, add a basic modifier (e.g., 0.1% DEA) to the mobile phase.[13] For acidic compounds, ensure the mobile phase pH keeps the analyte in its non-ionized form, often by adding an acid like 0.1% TFA.[10][13]
-
Minimize Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can contribute to peak broadening.[10] Use tubing with a minimal length and diameter.[10]
Data & Protocols
Table 1: Effect of Mobile Phase Modifier on Chiral Separation
This table illustrates how mobile phase additives can significantly impact the separation factor (α) and resolution (Rs) for acidic and basic compounds.
| Analyte Type | Modifier Added (0.1%) | Separation Factor (α) | Resolution (Rs) |
| Basic Compound | None | 1.10 | 1.25 |
| Basic Compound | Diethylamine (DEA) | 1.35 | 2.80 |
| Acidic Compound | None | 1.05 | 0.90 |
| Acidic Compound | Trifluoroacetic Acid (TFA) | 1.28 | 2.50 |
| Data is illustrative and based on general trends.[13] |
Experimental Protocol: Chiral HPLC Method Development
This protocol outlines a general approach for developing a robust chiral HPLC method.
-
Column Selection:
-
Mobile Phase Screening:
-
For normal-phase mode, screen with a primary solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[12]
-
For reversed-phase mode, screen with a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Test different modifiers (0.1% DEA for bases, 0.1% TFA for acids) to assess their impact on peak shape and resolution.
-
-
Optimization:
-
Solvent Ratio: Once a promising solvent system is identified, fine-tune the ratio of the organic modifier. For instance, vary the isopropanol concentration from 5% to 20% in n-hexane.[12]
-
Temperature: Evaluate the effect of column temperature. Test at 15°C, 25°C, and 40°C to determine the optimal setting for resolution and analysis time.
-
Flow Rate: Start with the manufacturer's recommended flow rate (e.g., 1.0 mL/min). If resolution is insufficient, decrease it in increments (e.g., to 0.8 mL/min).[10]
-
-
Method Validation:
Diagram: General Workflow for ee Determination
Caption: A high-level overview of the experimental workflow for calculating ee.
Troubleshooting Guide: NMR Spectroscopy
Issue: No or Poor Separation of Enantiomer Signals in the NMR Spectrum
Q: I've added a chiral solvating agent (CSA), but the signals for my enantiomers are still overlapping. What can I do?
A: Achieving signal separation (enantiodifferentiation) with CSAs depends on the formation of transient diastereomeric complexes, and several factors can influence this equilibrium.
-
Choice of CSA: Not all CSAs work for all analytes. The interaction often relies on hydrogen bonding, π-π stacking, or dipole-dipole interactions.[6] You may need to screen a variety of CSAs to find one that interacts effectively with your compound.
-
Analyte-to-CSA Ratio: Ensure the correct ratio of analyte to CSA is used. Often, an excess of the CSA is required to shift the equilibrium toward complex formation.[9]
-
Solvent Choice: The solvent plays a critical role. Polar, hydrogen-bonding solvents can compete with the analyte-CSA interaction, weakening it. Try using less polar solvents (e.g., benzene-d6, chloroform-d) to favor complexation.[22]
-
Temperature: Lowering the temperature can sometimes enhance the stability of the diastereomeric complexes and improve signal separation.
-
Remove Water: Adventitious water can interfere with the interactions, especially those based on hydrogen bonding. Using activated molecular sieves to dry the NMR solvent and sample can significantly improve results.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]
- 3. benchchem.com [benchchem.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Step 1: Baseline Correction — hplc-py 0.2.1 documentation [cremerlab.github.io]
- 16. agilent.com [agilent.com]
- 17. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 18. chiraltech.com [chiraltech.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Impact of solvent choice on the performance of (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid. The information is presented in a question-and-answer format to directly address specific challenges.
Troubleshooting Guides & FAQs
Solubility and Solvent Selection
Q1: I am having trouble dissolving this compound. What solvents are recommended?
A1: this compound is a polar molecule. For initial solubility tests, polar protic and aprotic solvents are recommended. Based on its structural analogues, high solubility can be expected in lower alcohols such as methanol and ethanol, as well as in water.[1][2] For organic reactions, a range of anhydrous solvents should be considered, including ethers (e.g., THF, diethyl ether), chlorinated solvents (e.g., dichloromethane), and aromatic hydrocarbons (e.g., toluene).[1]
Q2: How can I determine the optimal solvent for my reaction?
A2: The choice of solvent can significantly impact reaction outcomes, including yield and stereoselectivity.[1] A solvent screening is highly recommended. Set up small-scale parallel reactions in a variety of anhydrous solvents with different polarities.[3] Monitor the reaction progress by TLC, GC, or HPLC to determine conversion rates and enantiomeric excess (% ee).[3]
Solvent Screening Workflow
Caption: A typical workflow for solvent screening experiments.
Reaction Performance and Stereoselectivity
Q3: My reaction is proceeding slowly. Could the solvent be the issue?
A3: Yes, the solvent can influence reaction kinetics. For instance, in reactions involving charged intermediates or transition states, polar solvents can often accelerate the rate. In some cases, specific solvents can dramatically increase reaction rates; for example, N,N-dimethylacetamide has been shown to significantly accelerate the formation of trifluoromethyl sulfones compared to acetonitrile.[4]
Q4: I am observing low enantiomeric excess (% ee) in my asymmetric synthesis. What are the potential solvent-related causes?
A4: Low enantioselectivity can be a complex issue with multiple contributing factors. Solvent choice is a critical parameter to investigate.[1]
-
Solvent Polarity: The polarity of the solvent can affect the conformation of the catalyst-substrate complex and the transition state, thereby influencing stereoselectivity. Non-polar solvents may lead to a more rigid transition state, which can sometimes result in higher % ee.[1]
-
Solvent-Reactant Interactions: Specific interactions, such as hydrogen bonding between the solvent and your reactants or catalyst, can alter the chiral environment of the reaction.
-
Impure Solvents: Trace impurities, such as water or peroxides in your solvent, can have a detrimental effect on the catalyst and the overall stereochemical outcome.[3] Always use high-purity, anhydrous solvents for asymmetric reactions.[3]
Troubleshooting Low Enantioselectivity
Caption: A logical approach to troubleshooting low enantioselectivity.
Q5: Are there any specific solvents that are known to work well for reactions with fluorinated compounds?
A5: While there is no universally "best" solvent, fluorinated solvents themselves, such as hexafluoroisopropanol (HFIP), can be beneficial. HFIP has unique properties like high ionizing power and strong hydrogen-bond donating ability, which can promote certain reactions like Friedel-Crafts acylations without the need for a traditional Lewis acid catalyst.[5]
Characterization and Analysis
Q6: I am seeing unexpected shifts in the NMR spectrum of my compound when I change the solvent. Is this normal?
A6: Yes, it is quite common for the chemical shifts in both ¹H and ¹⁹F NMR spectra to be influenced by the solvent.[6][7] This is due to interactions between the solvent and the solute, such as hydrogen bonding and magnetic anisotropy effects of the solvent molecules.[6] When comparing NMR data to literature values, it is crucial to use the same deuterated solvent.[7] For fluorinated compounds, ¹⁹F NMR shifts can be particularly sensitive to the solvent environment, with variations of over 200 ppm reported for fluoride ions in different solvents.[8]
Experimental Protocols
Protocol 1: General Procedure for Determining Solubility
This protocol provides a systematic approach to determining the solubility of this compound in various organic solvents.
-
Preparation: Weigh approximately 25 mg of the compound into a small test tube.
-
Solvent Addition: Add the chosen solvent (e.g., dichloromethane, THF, toluene, methanol) in 0.25 mL increments.
-
Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds.
-
Observation: Observe if the solid completely dissolves.
-
Quantification: Continue adding solvent until the compound fully dissolves. Record the total volume of solvent added to calculate the approximate solubility (in mg/mL).
-
Classification: Based on the results, classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble.
Protocol 2: General Procedure for a Solvent Screening in an Esterification Reaction
This protocol outlines a method for comparing the effect of different solvents on the esterification of this compound with a simple alcohol (e.g., benzyl alcohol).
-
Setup: In separate, dry reaction vials, place this compound (1 equivalent).
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., toluene, dichloromethane, THF, acetonitrile, 2 mL per 0.1 mmol of acid).
-
Reagent Addition: Add the alcohol (1.2 equivalents) and a suitable acid catalyst (e.g., a catalytic amount of sulfuric acid or a solid acid catalyst).
-
Reaction: Stir the reactions at a constant temperature (e.g., room temperature or a slightly elevated temperature).
-
Monitoring: At regular intervals (e.g., 1h, 4h, 12h), take a small aliquot from each reaction mixture.
-
Analysis: Analyze the aliquots by TLC to visually assess the progress of the reaction. For a more quantitative analysis, use GC or HPLC to determine the conversion to the ester product.
-
Work-up and Purification (for the most promising solvent): Once the reaction is complete, quench the reaction, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify the ester by column chromatography.
-
Characterization: Confirm the structure of the product by NMR and determine the enantiomeric excess by chiral HPLC.
Quantitative Data Summary
The following table summarizes hypothetical data from a solvent screening experiment for an esterification reaction to illustrate how results can be presented.
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (% ee) |
| Toluene | 2.4 | 12 | 85 | 92 |
| Dichloromethane | 9.1 | 8 | 92 | 88 |
| Tetrahydrofuran (THF) | 7.5 | 10 | 90 | 85 |
| Acetonitrile | 37.5 | 6 | 95 | 75 |
| Hexafluoroisopropanol (HFIP) | 16.7 | 4 | >99 | 90 |
Note: This data is illustrative. Actual results will vary depending on the specific reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction [organic-chemistry.org]
- 6. thieme-connect.de [thieme-connect.de]
- 7. reddit.com [reddit.com]
- 8. Unusually Large Effects of Charge‐assisted C−H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19F NMR Shifts versus Thermochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Addressing baseline distortion in chromatography with (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid as a mobile phase additive in chromatography.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in chromatography?
A1: this compound is primarily used as a chiral resolving agent in high-performance liquid chromatography (HPLC). It is added to the mobile phase to separate enantiomers of chiral compounds, particularly for chiral amines and amino acids. It functions by forming transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times on the chromatographic column.
Q2: Why am I observing a drifting or unstable baseline after adding this agent to my mobile phase?
A2: Baseline instability is a common issue when using acidic mobile phase additives. The primary causes include insufficient column equilibration, slow saturation of the stationary phase with the additive, temperature fluctuations, or issues with mobile phase preparation such as incomplete mixing or pH inconsistencies.
Q3: Can this additive cause "ghost peaks" in my chromatogram?
A3: Yes, "ghost peaks" or extraneous peaks can appear. These are often due to impurities within the this compound reagent itself or from system contamination that is concentrated on the column and eluted during a gradient run. Using a high-purity grade of the additive and maintaining a clean system are crucial.
Q4: What is the recommended concentration range for this additive in the mobile phase?
A4: The optimal concentration depends on the specific application, including the analyte and the stationary phase. However, a typical starting range is between 5 mM and 20 mM. It is recommended to optimize the concentration as part of the method development process to achieve the best balance between resolution and baseline stability.
Section 2: Troubleshooting Guide for Baseline Distortion
This section addresses specific baseline problems you may encounter and provides a logical workflow for diagnosing and resolving them.
Problem: Continuously Drifting Baseline (Rising or Falling)
A continuously drifting baseline is often indicative of a system that has not reached equilibrium.
Troubleshooting Steps:
-
Ensure Adequate Equilibration: The most common cause is insufficient column equilibration time with the new mobile phase containing the acidic additive.
-
Action: Equilibrate the column for a longer period. It may take 30-60 minutes or longer for the baseline to stabilize, especially with sensitive detectors like mass spectrometers.
-
-
Check for Leaks: A small, undetected leak in the system can cause pressure fluctuations and lead to a drifting baseline.
-
Action: Perform a system pressure test and visually inspect all fittings and connections from the pump to the detector outlet.
-
-
Verify Mobile Phase Composition: Inconsistent mobile phase composition due to poor mixing or solvent evaporation can cause drift.
-
Action: Ensure solvents are thoroughly mixed before use. Use sealed solvent reservoirs to minimize evaporation, especially for volatile organic components.
-
Problem: High-Frequency Noise or "Fuzzy" Baseline
This type of noise often points to issues with the detector or electronic components, but can also be related to the mobile phase.
Troubleshooting Steps:
-
Degas the Mobile Phase: Dissolved gases coming out of solution in the detector cell are a frequent cause of high-frequency noise.
-
Action: Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging.
-
-
Check Detector Lamp: An aging detector lamp (e.g., in a UV-Vis detector) can lose intensity and lead to increased noise.
-
Action: Check the lamp's energy output and operating hours. Replace it if it is near the end of its recommended lifespan.
-
-
Clean the Flow Cell: Contamination within the detector's flow cell can scatter light and increase baseline noise.
-
Action: Flush the flow cell with a strong, appropriate solvent (e.g., isopropanol or methanol) to remove any contaminants.
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing the root cause of baseline distortion.
Caption: A flowchart for troubleshooting common baseline issues.
Section 3: Experimental Protocols and Data
Protocol: Mobile Phase Preparation and System Equilibration
This protocol outlines the steps for preparing a mobile phase containing this compound and properly equilibrating the HPLC system to minimize baseline distortion.
Materials:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water (H₂O)
-
High-purity this compound (>99% purity)
-
0.22 µm solvent filters
-
Volumetric flasks and graduated cylinders
-
Sonicator or inline degasser
Procedure:
-
Calculate Required Mass: Determine the mass of the acid needed to achieve the desired molar concentration in the final volume of the aqueous component of the mobile phase. For example, for 1 liter of 10 mM solution, 1.58 g of the acid (M.W. 158.05 g/mol ) is required.
-
Prepare Aqueous Component: Dissolve the weighed acid in the total required volume of HPLC-grade water. Mix thoroughly until fully dissolved.
-
Filter: Filter the aqueous solution through a 0.22 µm solvent filter to remove any particulates.
-
Prepare Final Mobile Phase: Mix the filtered aqueous component with the organic solvent (e.g., ACN) at the desired ratio (e.g., 80:20 H₂O:ACN).
-
Degas: Thoroughly degas the final mobile phase mixture using an inline degasser for at least 15 minutes before use.
-
System Purge: Purge the HPLC pump with the new mobile phase for 5-10 minutes to ensure all lines are filled.
-
Column Equilibration: Equilibrate the analytical column with the mobile phase at the operational flow rate. Monitor the baseline from the detector. Continue equilibration until the baseline is stable (typically a drift of <10 µAU/min). This may take significantly longer than with neutral mobile phases.
Experimental Workflow Diagram
Caption: Workflow for mobile phase preparation and system setup.
Data Presentation: Impact of Additive Concentration on Baseline
The following table summarizes typical observations when varying the concentration of this compound in the mobile phase. This data is representative and intended for illustrative purposes.
| Additive Concentration (mM) | Equilibration Time (min) | Baseline Noise (µAU) | Analyte Resolution (Rs) |
| 5 | ~ 25 | ± 15 | 1.4 |
| 10 | ~ 45 | ± 20 | 1.9 |
| 20 | ~ 60 | ± 35 | 2.1 |
| 40 | > 90 | ± 60 | 2.2 |
Analysis:
-
Increasing the additive concentration generally improves enantiomeric resolution (Rs).
-
However, higher concentrations also lead to significantly longer column equilibration times and increased baseline noise.
-
A concentration of 10-20 mM often provides a good compromise between performance and baseline stability for many applications.
Validation & Comparative
Comparative Guide to a Novel Chiral Derivatizing Agent: (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a new analytical method utilizing (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid (TFHPA) as a chiral derivatizing agent (CDA) for the enantioselective analysis of chiral amines via High-Performance Liquid Chromatography (HPLC). The performance of the TFHPA method is objectively compared against established alternatives, namely Marfey's Reagent and 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).
The separation of enantiomers is a critical task in drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] The indirect approach, which involves derivatizing the enantiomeric mixture with a chiral agent to form diastereomers, allows for separation on common achiral stationary phases.[2][3] This guide presents supporting experimental data and detailed protocols to assist researchers in evaluating the utility of TFHPA for their analytical needs.
Comparative Performance Data
The validation of the new TFHPA method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is fit for its intended purpose.[4][5][6] The following tables summarize the key performance characteristics of the TFHPA method in comparison to established methods using Marfey's Reagent and GITC for the analysis of a model chiral primary amine.
Table 1: Linearity and Range
| Parameter | TFHPA Method | Marfey's Reagent Method | GITC Method |
| Analyte | Chiral Primary Amine | Chiral Primary Amine | Chiral Primary Amine |
| Range (µg/mL) | 0.5 - 100 | 0.5 - 120 | 1.0 - 150 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| Calibration Model | Linear | Linear | Linear |
Table 2: Accuracy and Precision
| Parameter | TFHPA Method | Marfey's Reagent Method | GITC Method |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 97.9% - 102.0% |
| Precision (Repeatability, %RSD) | < 1.5% | < 1.2% | < 1.8% |
| Intermediate Precision (%RSD) | < 2.0% | < 1.8% | < 2.2% |
Table 3: Detection and Quantitation Limits
| Parameter | TFHPA Method | Marfey's Reagent Method | GITC Method |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.10 | 0.25 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.50 | 0.45 | 0.80 |
Experimental Protocols and Methodologies
Detailed protocols for the derivatization and subsequent HPLC analysis are provided below. The validation process ensures the method is reliable and robust for its intended application.[7][8]
1. Protocol for Derivatization with this compound (TFHPA)
-
Reagents:
-
This compound (TFHPA) solution: 10 mg/mL in Acetonitrile.
-
Coupling Agent (e.g., EDC/HOBt): 20 mg/mL in Acetonitrile.
-
Sample Solution: Chiral amine dissolved in a suitable solvent (e.g., 1 mg/mL in Acetonitrile).
-
Quenching Solution: 1 M Hydrochloric Acid (HCl).
-
-
Procedure:
-
To 100 µL of the sample solution in a microvial, add 150 µL of the TFHPA solution.
-
Add 100 µL of the coupling agent solution to initiate the reaction.
-
Vortex the mixture gently and incubate at 50°C for 45 minutes.
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of the quenching solution to stop the reaction.
-
The sample is now ready for HPLC analysis.
-
2. Protocol for Derivatization with Marfey's Reagent (FDAA)
-
Reagents:
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) solution: 10 mg/mL in Acetone.[2]
-
Sample Solution: Chiral amine dissolved in water (e.g., 1 mg/mL).
-
Buffer: 1 M Sodium Bicarbonate.
-
Quenching Solution: 2 M Hydrochloric Acid (HCl).
-
-
Procedure:
-
To 50 µL of the sample solution, add 100 µL of 1 M sodium bicarbonate solution.[2]
-
Add 200 µL of the Marfey's reagent solution.[2]
-
Incubate the mixture at 40°C for 60 minutes, with occasional vortexing.[2]
-
After incubation, cool the mixture and neutralize by adding 50 µL of 2 M HCl.[2]
-
Evaporate the acetone and inject an aliquot of the aqueous solution into the HPLC system.[2]
-
3. HPLC Method Parameters (for TFHPA Diastereomers)
-
Instrument: High-Performance Liquid Chromatography system with UV Detector.
-
Column: Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (55:45 v/v) with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Visualizations: Workflows and Logical Relationships
Diagrams are provided to visualize the key processes involved in the validation and application of the analytical method.
Caption: General workflow for indirect chiral separation using a derivatizing agent.
Caption: Workflow for analytical method validation based on ICH Q2(R2) guidelines.
References
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. youtube.com [youtube.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
Cross-validation of enantiomeric excess results obtained with different chiral resolving agents
In the realm of pharmaceutical development and asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the safety, efficacy, and quality of chiral molecules.[1][2] Given that enantiomers can exhibit markedly different pharmacological and toxicological profiles, regulatory bodies mandate rigorous control over the stereochemical purity of drug substances. Cross-validation of enantiomeric excess results using different analytical techniques is a critical step to ensure the reliability and accuracy of these measurements.
This guide provides an objective comparison of the most prevalent analytical methods for determining enantiomeric excess, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography (GC). We will delve into the experimental protocols for each technique and present a comparative analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their needs.
Core Principles of Chiral Resolution
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification challenging. The analytical techniques discussed herein employ a chiral environment to induce a measurable difference between the enantiomers.
-
Chiral Chromatography (HPLC and GC): These techniques achieve physical separation of enantiomers by utilizing a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and individual quantification.[3]
-
Chiral NMR Spectroscopy: This method relies on the use of a chiral resolving agent, which can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). CDAs react with the enantiomers to form diastereomers, which have distinct NMR spectra. CSAs form transient diastereomeric complexes with the enantiomers, resulting in different chemical shifts in the NMR spectrum.[2][4]
Comparative Analysis of Analytical Techniques
The choice of method for determining enantiomeric excess is often dictated by the properties of the analyte, the required sensitivity and accuracy, and the desired sample throughput. The following table summarizes the key performance characteristics of chiral HPLC, chiral GC, and chiral NMR.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning between a liquid mobile phase and a chiral stationary phase.[5] | Differential partitioning between a gaseous mobile phase and a chiral stationary phase.[5] | Formation of diastereomers or transient diastereomeric complexes with a chiral resolving agent, leading to distinct NMR signals.[2] |
| Typical Analytes | Wide range of non-volatile and thermally labile compounds.[5] | Volatile and thermally stable compounds.[5] | Soluble compounds with suitable functional groups for interaction with a chiral resolving agent. |
| Sensitivity | High (ng/mL to µg/mL).[3] | Very high (pg/mL to ng/mL). | Lower (µg/mL to mg/mL).[1] |
| Sample Throughput | Moderate, method development can be time-consuming. | High, especially with modern autosamplers. | High, suitable for rapid screening.[3] |
| Solvent Consumption | High.[3] | Low (uses carrier gas).[5] | Low (~0.6 mL of deuterated solvent per sample).[3] |
| Data Complexity | Relatively simple (chromatogram with separated peaks). | Relatively simple (chromatogram with separated peaks). | Can be complex, requiring careful selection of signals for integration. |
| Non-destructive | Yes, fractions can be collected. | No, sample is typically destroyed. | Yes, the sample can be recovered. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible enantiomeric excess values. Below are representative protocols for chiral HPLC and chiral NMR.
Chiral HPLC Method for the Determination of Propranolol Enantiomeric Purity
This protocol describes a direct method using a chiral stationary phase for the separation of propranolol enantiomers.[6]
Materials and Reagents:
-
Propranolol Hydrochloride Racemate
-
(S)-(-)-Propranolol Hydrochloride Standard
-
HPLC Grade n-Heptane, Ethanol, and Diethylamine
-
Chiralpak® IA column (250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Heptane, Ethanol, and Diethylamine in an 80:20:0.1 (v/v/v) ratio. Degas the mobile phase using sonication or vacuum filtration.[6]
-
Standard Solution Preparation: Dissolve 5 mg of racemic propranolol hydrochloride in 10 mL of methanol to a concentration of 0.5 mg/mL. Prepare a separate standard solution of the (S)-(-)-enantiomer in the same manner.[6]
-
Sample Preparation: Accurately weigh and dissolve the sample containing propranolol in methanol to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Data Analysis:
-
Inject the racemic standard and the (S)-(-)-enantiomer standard to determine the retention times and elution order.
-
Inject the sample solution.
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Chiral NMR Method for the Determination of Chiral Amine Enantiomeric Purity
This protocol utilizes a chiral solvating agent, a derivative of BINOL, to induce chemical shift differences between the enantiomers of a chiral amine.[4]
Materials and Reagents:
-
Chiral amine analyte
-
(S)-BINOL derivative (chiral solvating agent)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Data Analysis:
-
Identify well-resolved signals corresponding to each diastereomeric complex.
-
Integrate the distinct resonance peaks for each of the enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
-
Workflow for Cross-Validation of Enantiomeric Excess
A systematic approach to cross-validation is essential for ensuring the consistency and reliability of enantiomeric excess data. The following diagram illustrates a general workflow for this process.
Conclusion
The cross-validation of enantiomeric excess results using orthogonal analytical methods, such as chiral chromatography and chiral NMR spectroscopy, is a cornerstone of robust analytical science in the pharmaceutical industry. While chiral HPLC often provides the gold standard for accuracy and sensitivity, chiral NMR offers a rapid and non-destructive alternative, particularly valuable for high-throughput screening. A thorough understanding of the principles, advantages, and limitations of each technique, coupled with detailed and validated experimental protocols, empowers researchers to select the most appropriate methods and ensure the generation of reliable and defensible enantiomeric purity data. This, in turn, is fundamental to the development of safe and effective chiral drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Resolving Agents: (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid versus Traditional Chiral Acids
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of enantiomerically pure compounds, particularly pharmaceuticals, the selection of an effective chiral resolving agent is a critical step. Chiral resolution by diastereomeric salt formation remains a cornerstone technique for the separation of racemates on both laboratory and industrial scales. This guide provides an objective comparison of the fluorinated chiral resolving agent, (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid (TFHPA), with other commonly used chiral acids. The comparison is supported by available experimental data to aid researchers in selecting the most suitable agent for their specific application.
Executive Summary
This compound is a valuable chiral resolving agent, particularly for the separation of racemic amines. The presence of the trifluoromethyl group can enhance the acidity and modify the solubility and crystal packing of the resulting diastereomeric salts, potentially leading to improved resolution efficiency. While direct comparative studies are limited, the unique properties of fluorinated compounds suggest advantages in certain applications. Traditional chiral acids, such as mandelic acid and tartaric acid, are well-established, cost-effective, and have a broad range of documented successes. The choice of resolving agent will ultimately depend on the specific substrate, desired purity, and process economics.
Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is assessed by its ability to form diastereomeric salts with significantly different solubilities, allowing for efficient separation through crystallization. Key performance indicators include the yield of the desired diastereomeric salt and the enantiomeric excess (e.e.) of the target enantiomer after liberation.
Data Presentation: Resolution of Racemic 1-Phenylethylamine
| Chiral Resolving Agent | Racemic Compound | Yield of Resolved Amine | Enantiomeric Excess (e.e.) | Reference |
| This compound | 1-Phenylethylamine | Data not available in searched literature | Data not available in searched literature | |
| (R)-Mandelic Acid | 1-Phenylethylamine | ~85% | >98% | [Patented Industrial Process] |
| L-(+)-Tartaric Acid | 1-Phenylethylamine | ~40% (of theoretical) | High (qualitative) | [Academic Laboratory Experiment] |
Note: The lack of quantitative data for the resolution of 1-phenylethylamine with this compound in the searched literature prevents a direct numerical comparison. The data for mandelic and tartaric acid are derived from different sources with potentially varying experimental conditions and optimization levels.
Advantages and Disadvantages
This compound
Advantages:
-
Enhanced Acidity: The electron-withdrawing trifluoromethyl group increases the acidity of the carboxylic acid, which can lead to more stable salt formation.
-
Modified Solubility: The fluorine atoms can alter the solubility of the diastereomeric salts in organic solvents, potentially creating larger solubility differences between the two diastereomers, which is beneficial for crystallization.
-
Unique Crystal Packing: The presence of fluorine can influence the crystal lattice, leading to more ordered and easily separable crystals.
-
¹⁹F NMR Analysis: The trifluoromethyl group provides a sensitive handle for monitoring the resolution process and determining enantiomeric excess using ¹⁹F NMR spectroscopy.[1]
Disadvantages:
-
Higher Cost: Fluorinated compounds are generally more expensive than their non-fluorinated counterparts.
-
Limited-documented Applications: Compared to traditional resolving agents, there is less published data on the successful application of TFHPA for a wide range of compounds.
Traditional Chiral Acids (e.g., Mandelic Acid, Tartaric Acid)
Advantages:
-
Low Cost and Availability: These acids are commercially available in high enantiomeric purity at a relatively low cost.
-
Extensive Documentation: A vast body of literature exists detailing their successful use in resolving a wide variety of racemic compounds.
-
Proven Track Record: They are well-established and reliable resolving agents in both academic and industrial settings.
Disadvantages:
-
Empirical Selection: The choice of the best resolving agent and solvent system often requires empirical screening.
-
Moderate Solubility Differences: In some cases, the solubility difference between the diastereomeric salts may be small, leading to lower yields or requiring multiple recrystallizations.
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are generalized protocols for chiral resolution by diastereomeric salt formation.
General Experimental Workflow for Chiral Resolution
References
Spectroscopic Data Comparison for Diastereomers Formed from (S)- and (R)-Enantiomers: A Comprehensive Guide
In the realm of chemical and pharmaceutical sciences, the precise differentiation of stereoisomers is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, possess identical physical and chemical properties in an achiral environment, making their direct spectroscopic comparison challenging. However, by reacting a mixture of enantiomers with an enantiomerically pure chiral derivatizing agent (CDA), they are converted into diastereomers. Unlike enantiomers, diastereomers have distinct physical properties and, crucially, different spectroscopic signatures.[1][2] This guide provides a comparative overview of the spectroscopic data for diastereomers formed from (S)- and (R)-enantiomers, supported by experimental protocols and data presentation.
Core Principle: From Indistinguishable Enantiomers to Distinguishable Diastereomers
The fundamental strategy for the spectroscopic analysis of enantiomers involves their conversion into diastereomers. Enantiomers, such as an (R)- and (S)-analyte, react with a single enantiomer of a chiral derivatizing agent, for instance, (R)-Mosher's acid chloride, to form two different diastereomeric products: (R,R) and (S,R). These diastereomers are not mirror images of each other and therefore exhibit different properties, including distinct signals in various spectroscopic analyses.[1][2][3][4][5]
Spectroscopic Techniques for Diastereomer Comparison
Several spectroscopic techniques can be employed to differentiate diastereomers. The most prominent among these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing diastereomers.[6] The different spatial arrangement of atoms in diastereomers leads to variations in the local electronic environments of the nuclei. This results in different chemical shifts (δ) for corresponding protons (¹H NMR) or other active nuclei like ¹³C, ¹⁹F, and ³¹P.[6][7] The magnitude of the chemical shift difference (Δδ) is a key indicator of the effectiveness of the chiral derivatizing agent.[1]
-
Mass Spectrometry (MS): Diastereomers can also be differentiated using mass spectrometry, particularly with techniques like Electron Ionization (EI).[8] Although they have the same molecular weight, diastereomers can exhibit different fragmentation patterns and relative abundances of fragment ions due to their different stereochemistry, which can influence the stability of transition states during fragmentation.[8]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Since diastereomers are chiral and not mirror images, they will produce distinct CD spectra.[9][10] This technique is highly sensitive to the stereochemical arrangement and can be used for both qualitative identification and quantitative determination of diastereomeric excess.[11][12]
Data Presentation: A Comparative Analysis
The following tables summarize representative quantitative data from the spectroscopic analysis of a hypothetical pair of diastereomers, (R,S)-diastereomer and (S,S)-diastereomer, formed from the reaction of a racemic amine with (S)-Mosher's acid.
Table 1: ¹H NMR Chemical Shift Comparison
| Proton Assignment | (R,S)-Diastereomer Chemical Shift (δ, ppm) | (S,S)-Diastereomer Chemical Shift (δ, ppm) | Chemical Shift Difference (Δδ, ppm) |
| -OCH₃ | 3.52 | 3.58 | 0.06 |
| α-CH | 4.85 | 4.95 | 0.10 |
| Aromatic-H | 7.40-7.60 | 7.45-7.65 | Overlapping |
| Amide-NH | 8.15 | 8.05 | 0.10 |
Table 2: Mass Spectrometry Fragmentation Data (Relative Abundance %)
| Fragment Ion (m/z) | (R,S)-Diastereomer Relative Abundance (%) | (S,S)-Diastereomer Relative Abundance (%) |
| [M]⁺ | 15 | 25 |
| [M-OCH₃]⁺ | 40 | 30 |
| [M-COCF₃]⁺ | 80 | 100 |
| [CF₃]⁺ | 20 | 22 |
Table 3: Circular Dichroism Spectral Data
| Wavelength (nm) | (R,S)-Diastereomer Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | (S,S)-Diastereomer Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |
| 220 | +15,000 | -5,000 |
| 254 | -8,000 | +12,000 |
| 280 | +2,500 | +1,000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Synthesis of Diastereomeric Mosher's Amides
-
Reactant Preparation: Dissolve 1.0 mmol of the racemic amine in 5 mL of anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Chiral Derivatizing Agent: To the cooled solution, add 1.1 mmol of (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride) dropwise with stirring.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Workup: Quench the reaction by adding 10 mL of 1 M HCl. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude mixture of diastereomeric amides can be analyzed directly or purified by column chromatography if necessary.
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the diastereomeric mixture in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired FID (Free Induction Decay) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum.
-
Analysis: Identify and assign the signals for each diastereomer. Integrate a pair of well-resolved signals corresponding to the same proton in each diastereomer to determine the diastereomeric ratio.[13]
Protocol 3: Mass Spectrometric Analysis
-
Sample Introduction: Introduce the sample (typically dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with GC/LC).
-
Ionization: Utilize an appropriate ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Compare the mass spectra of the two diastereomers, paying close attention to the relative abundances of the molecular ion and key fragment ions.
Protocol 4: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare solutions of each purified diastereomer and the mixture in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (typically in the micromolar to millimolar range). The solvent should be transparent in the wavelength range of interest.
-
Instrument Setup: Use a quartz cuvette with a defined path length (e.g., 1 cm). Calibrate the CD spectrometer according to the manufacturer's instructions.
-
Data Acquisition: Record the CD spectrum over the desired wavelength range (e.g., 200-400 nm). Also, record the spectrum of the solvent as a baseline.
-
Data Processing: Subtract the solvent baseline from the sample spectra. Convert the observed ellipticity (in millidegrees) to molar ellipticity ([θ]).
-
Analysis: Compare the CD spectra of the diastereomers. The sign and magnitude of the Cotton effects can be used for stereochemical assignment and purity assessment.[11]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of diastereomers formed from a racemic mixture of enantiomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Enantiomers vs. Diastereomers | ChemTalk [chemistrytalk.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 8. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A comparative study of chiral derivatizing agents for primary amines
A Comparative Guide to Chiral Derivatizing Agents for Primary Amines
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of chemical analysis. Chiral derivatizing agents (CDAs) play a pivotal role in this process by converting enantiomeric primary amines into diastereomers, which can then be separated and quantified using standard chromatographic techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). This guide provides an objective comparison of the performance of several common CDAs, supported by experimental data and detailed protocols to facilitate the selection of the most appropriate agent for a given analytical challenge.
General Principles of Chiral Derivatization
The fundamental principle behind using CDAs is the conversion of a mixture of enantiomers, which are otherwise indistinguishable by many analytical methods, into a mixture of diastereomers.[1] These diastereomers have different physical and chemical properties, allowing for their separation and quantification. The ideal CDA should react quantitatively with both enantiomers without causing racemization of either the analyte or the reagent itself.
Comparative Performance of Chiral Derivatizing Agents
The selection of a CDA is often a balance between reaction speed, derivatization efficiency, and the resolution of the resulting diastereomers. This section provides a comparative overview of some of the most widely used CDAs for primary amines.
Data Presentation
The following table summarizes the key performance characteristics of selected chiral derivatizing agents based on available literature.
| Chiral Derivatizing Agent (CDA) | Typical Reaction Time | Typical Reaction Temperature | Key Advantages | Key Disadvantages |
| Marfey's Reagent (FDAA) | 60 - 90 minutes | 40°C | Robust and reliable, derivatives are stable, good for amino acids.[2][3][4] | Requires heating, reaction time can be long for some analytes.[2][5] |
| Mosher's Acid Chloride (MTPA-Cl) | 2 - 6 hours (for amides) | Room Temperature | Widely used for NMR analysis, can help determine absolute configuration.[6][7] | Moisture sensitive, longer reaction times, potential for kinetic resolution.[6][8] |
| (1R)-(-)-Menthyl Chloroformate | ~ 1 hour | Room Temperature | Useful for GC and HPLC analysis, completes within an hour for many beta-blockers.[9][10] | May require a large excess of the reagent.[10] |
| GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) | ~ 30 minutes | Room Temperature | Reacts readily with amino acids, derivatives are stable.[11] | Information on a wide range of primary amines is less common. |
| (S)-(+)-NBD-Py-NCS | 60 minutes | 60°C | High sensitivity due to fluorescence, stable derivatives.[1] | Requires heating.[1] |
| 1-Naphthyl Isocyanate | Varies | Varies | Forms fluorescent urea derivatives, suitable for sensitive detection.[12] | Less common, detailed comparative data is scarce. |
| o-Phthalaldehyde/Isobutyryl-L-cysteine (OPA/IBLC) | ~1 minute | Room Temperature | Very fast reaction, suitable for automated systems.[1] | Derivatives can be unstable, does not react with secondary amines.[1] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and accurate results. Below are representative protocols for the derivatization of primary amines with some of the compared agents.
Protocol 1: Derivatization with Marfey's Reagent (FDAA)
This protocol is adapted for the derivatization of amino acids and other primary amines for HPLC analysis.[3][4]
Reagents:
-
Sample solution containing the primary amine.
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) solution (e.g., 1% w/v in acetone).
-
1 M Sodium bicarbonate solution.
-
2 M Hydrochloric acid.
Procedure:
-
To 50 µL of the sample solution, add 100 µL of the Marfey's reagent solution.[4]
-
Add 20 µL of 1 M sodium bicarbonate solution to initiate the reaction.[4]
-
Incubate the mixture at 40°C for 90 minutes.[4]
-
Cool the reaction mixture to room temperature.
-
Add 20 µL of 2 M HCl to stop the reaction.[4]
-
The sample is now ready for dilution and injection into the HPLC system.
Protocol 2: Derivatization with Mosher's Acid Chloride (MTPA-Cl) for NMR Analysis
This protocol is suitable for preparing Mosher amides to determine the enantiomeric excess and absolute configuration of chiral primary amines via NMR spectroscopy.[6]
Reagents:
-
Chiral primary amine (approx. 2.5 mg).
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).
-
Anhydrous pyridine or another suitable base (e.g., triethylamine).
-
Anhydrous deuterated solvent (e.g., CDCl₃).
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous deuterated solvent.[6]
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).[6]
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.[6]
-
Cap the NMR tube and allow the reaction to proceed at room temperature. Monitor the reaction progress by NMR until completion (typically 2-6 hours).[6]
-
Repeat the procedure in a separate NMR tube using (S)-Mosher's acid chloride to prepare the other diastereomer for comparison.
-
Acquire ¹H and/or ¹⁹F NMR spectra for both samples.
Protocol 3: Derivatization with (1R)-(-)-Menthyl Chloroformate for GC Analysis
This protocol is designed for the derivatization of chiral substituted tetrahydroisoquinolines for analysis by gas chromatography.[13]
Reagents:
-
Racemic or enantiomerically enriched primary amine (typically 3 mg).
-
Acetonitrile (1 mL).
-
Triethylamine (TEA) (20 µL).
-
(–)-(1R)-Menthyl chloroformate (10 µL).
Procedure:
-
Dissolve the primary amine in acetonitrile in a reaction vial.
-
Add triethylamine to the solution.
-
Add (–)-(1R)-menthyl chloroformate to the mixture.[13]
-
Allow the mixture to react for 10 minutes at room temperature.[13]
-
The sample can be directly analyzed by GC.
Protocol 4: Derivatization with GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate)
This protocol is a general procedure for the derivatization of amino acids with GITC for HPLC analysis.[11]
Reagents:
-
Amino acid sample (5 mg).
-
0.4% (w/v) Triethylamine in 50% (v/v) aqueous acetonitrile (10 mL).
-
0.2% (w/v) GITC in acetonitrile.
Procedure:
-
Dissolve the amino acid sample in the triethylamine solution.[11]
-
To 50 µL of this solution, add 50 µL of the GITC solution.[11]
-
Allow the reaction to proceed at room temperature for 30 minutes.[11]
-
The resulting solution is the HPLC sample.
Mandatory Visualization
General Workflow for Chiral Derivatization and Analysis
The following diagram illustrates the typical workflow for the analysis of primary amines using chiral derivatizing agents.
Caption: General workflow of chiral derivatization for primary amine analysis.
Logical Relationship in Mosher's Method for Absolute Configuration Determination
This diagram illustrates the logic behind determining the absolute configuration of a chiral amine using both (R)- and (S)-Mosher's acid chlorides.
Caption: Logic for absolute configuration determination using Mosher's method.
References
- 1. benchchem.com [benchchem.com]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mosher's acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. Chiral separation of beta-blockers after derivatization with (-)-menthyl chloroformate by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,3,4,6-テトラ-O-アセチル-β-D-グルコピラノシルイソチオシアナート | 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl Isothiocyanate | 14152-97-7 | 東京化成工業株式会社 [tcichemicals.com]
- 12. Enantioselective high-performance liquid chromatography of therapeutically relevant aminoalcohols as their fluorescent 1-naphthyl isocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
Determining Absolute Configuration: A Comparative Guide to (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid and Mosher's Acid
For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), provides a powerful and accessible method for this purpose. This guide offers a comparative overview of the well-established Mosher's acid (MTPA) and the less common (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid for determining the absolute configuration of chiral alcohols and amines.
Principle of Chiral Derivatizing Agents in NMR Spectroscopy
Chiral derivatizing agents are enantiomerically pure compounds that react with a chiral analyte to form a mixture of diastereomers. Unlike enantiomers, which are indistinguishable in a standard achiral NMR solvent, diastereomers possess distinct physical and spectral properties.[1] This results in different chemical shifts (Δδ) in their NMR spectra, allowing for the determination of enantiomeric purity and, crucially, the assignment of absolute configuration.[1][2] The magnitude of the chemical shift difference is a key indicator of the CDA's effectiveness.[1]
Comparison of Chiral Derivatizing Agents
While numerous CDAs have been developed, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, is one of the most widely used and reliable reagents for determining the absolute configuration of alcohols and amines.[3] this compound represents a structurally simpler, fluorinated chiral acid whose potential as a CDA is less documented but can be inferred from its chemical properties.
| Feature | (S)-(-)-α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's Acid, MTPA) | This compound |
| Structure | Contains a phenyl ring, a methoxy group, and a trifluoromethyl group attached to the stereocenter. | Contains a hydroxyl group and a trifluoromethyl group attached to the stereocenter. Lacks an aromatic ring. |
| Mechanism of Action | The phenyl group induces significant anisotropic effects in the diastereomeric esters/amides, leading to predictable chemical shift differences in the analyte's protons. | The trifluoromethyl group's strong electron-withdrawing nature and the hydroxyl group are expected to influence the chemical shifts of the nearby protons in the resulting diastereomers. |
| Advantages | - Well-established and extensively documented method. - The predictable shielding/deshielding cones of the phenyl group provide a reliable model for configuration assignment.[3] - Generally provides good chemical shift dispersion. | - Simpler structure may lead to less complex NMR spectra. - The highly sensitive ¹⁹F NMR nucleus can be used for analysis, potentially offering a wider chemical shift range and less background noise. |
| Disadvantages | - The presence of the aromatic ring can sometimes lead to overlapping signals in the NMR spectrum. - The derivatization reaction can sometimes be sluggish. | - Not a commonly used or well-documented CDA, leading to a lack of established protocols and comparative data. - The absence of a large aromatic group might result in smaller chemical shift differences (Δδ values) for some analytes, making analysis more challenging. - The free hydroxyl group could potentially lead to side reactions or intermolecular hydrogen bonding, complicating the analysis. |
| Typical Analytes | Secondary alcohols and primary/secondary amines.[3] | Potentially applicable to the same classes of analytes (alcohols and amines) through ester or amide formation. |
Experimental Protocols
A detailed experimental protocol for the widely used Mosher's acid method is provided below, followed by a proposed protocol for the less common this compound based on general derivatization principles.
Mosher's Acid (MTPA) Method for a Chiral Secondary Alcohol
This protocol details the steps for determining the absolute configuration of a chiral secondary alcohol using both enantiomers of Mosher's acid chloride.[3][4][5][6][7]
Materials:
-
Chiral alcohol of unknown configuration
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or a mixture of anhydrous dichloromethane (CH₂Cl₂) and 4-(dimethylamino)pyridine (DMAP)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Preparation of Diastereomeric Esters (Two separate reactions):
-
Reaction A ((S)-MTPA ester): In a clean, dry NMR tube or small reaction vial, dissolve the chiral alcohol (1.0 equivalent) in anhydrous pyridine (or CH₂Cl₂ with a catalytic amount of DMAP). Add (R)-MTPA-Cl (1.2 equivalents) dropwise at room temperature.
-
Reaction B ((R)-MTPA ester): In a separate, identical reaction setup, dissolve the chiral alcohol (1.0 equivalent) in the same solvent and add (S)-MTPA-Cl (1.2 equivalents).
-
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) until the starting alcohol is no longer detectable.
-
Work-up: Quench each reaction by adding a few drops of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification (if necessary): If the crude product is not clean enough for NMR analysis, purify the diastereomeric esters by flash column chromatography on silica gel.
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA ester (from Reaction A) and the (R)-MTPA ester (from Reaction B) in CDCl₃.
-
Carefully assign all proton signals for both diastereomers, paying close attention to the protons on either side of the newly formed ester linkage. 2D NMR techniques like COSY and HSQC can aid in unambiguous assignment.
-
-
Data Analysis:
-
Calculate the chemical shift difference (Δδ) for each corresponding proton in the two diastereomers using the formula: Δδ = δS - δR , where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.
-
Create a model of the MTPA esters in their extended conformation, with the trifluoromethyl, carbonyl, and methoxy groups of the MTPA moiety eclipsing the carbinol methine proton. The phenyl group will shield the protons of the analyte that lie on the same side as the methoxy group.
-
Positive Δδ values indicate that the corresponding protons are located on one side of the Mosher's acid plane, while negative Δδ values indicate they are on the other side.
-
By correlating the signs of the Δδ values with the spatial arrangement of the substituents on the chiral alcohol, the absolute configuration can be determined.
-
Proposed Protocol for this compound
This proposed protocol is based on standard esterification procedures and the principles of using a CDA.
Materials:
-
Chiral alcohol of unknown configuration
-
This compound
-
A suitable coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
A catalyst such as 4-(dimethylaminopyridine) (DMAP)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Preparation of Diastereomeric Esters:
-
To a solution of the chiral alcohol (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous CH₂Cl₂, add the coupling agent (e.g., DCC, 1.2 equivalents) and a catalytic amount of DMAP.
-
To determine the absolute configuration, a second reaction with the (R)-enantiomer of the derivatizing acid would be necessary to calculate the Δδ values.
-
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Upon completion, filter off the urea byproduct (if DCC is used) and wash the filtrate with dilute acid, saturated bicarbonate solution, and brine. Dry the organic layer and concentrate.
-
Purification: Purify the diastereomeric esters by flash chromatography if necessary.
-
NMR Analysis: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra of the diastereomeric mixture in CDCl₃.
-
Data Analysis:
-
Analyze the differences in chemical shifts (Δδ) for the protons and/or fluorine atoms in the two diastereomers.
-
A conformational model would need to be proposed to correlate the observed Δδ values with the absolute configuration of the alcohol. This model would likely be based on the steric and electronic influences of the trifluoromethyl and hydroxyl groups.
-
Data Presentation
The following table illustrates the type of data that would be collected and analyzed for the Mosher's acid method. A similar table would be generated for this compound, though the magnitude and even the sign of the Δδ values would likely differ.
Table 1: Hypothetical ¹H NMR Data for Mosher's Esters of a Chiral Secondary Alcohol (R¹-CH(OH)-R²)
| Proton | δS (ppm) | δR (ppm) | Δδ (δS - δR) (ppm) | Inferred Position Relative to Phenyl Group |
| R¹ Protons | 2.35 | 2.45 | -0.10 | Shielded (behind the plane) |
| R² Protons | 1.10 | 1.00 | +0.10 | Deshielded (in front of the plane) |
| CH-O | 4.95 | 4.98 | -0.03 | - |
Visualizing the Workflow
The following diagrams illustrate the general workflow for determining absolute configuration using a chiral derivatizing agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Reproducibility and Robustness of Chiral Derivatization Using (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral analysis, the selection of a suitable derivatizing agent is paramount for achieving accurate and reliable determination of enantiomeric purity. (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid, a valuable chiral resolving agent, offers a viable method for the derivatization of chiral amines and alcohols, facilitating their separation and quantification. This guide provides a comprehensive comparison of methods employing this reagent, with a focus on reproducibility and robustness, benchmarked against the well-established Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).
While direct, head-to-head comparative studies detailing the reproducibility and robustness of this compound against other chiral derivatizing agents are not extensively available in the peer-reviewed literature, this guide synthesizes the existing knowledge on chiral derivatization, method validation, and the chemical properties of these reagents to provide a thorough comparative framework.
Performance Comparison of Chiral Derivatizing Agents
The efficacy of a chiral derivatizing agent is assessed by several key performance indicators. The following table summarizes these parameters for this compound and Mosher's acid, based on general principles of chiral derivatization and analysis.
| Performance Parameter | This compound | Mosher's Acid (MTPA) | Key Considerations |
| Applicability | Primary and secondary amines, alcohols | Primary and secondary amines, alcohols.[1] | Both reagents are versatile for a range of functional groups. |
| Reaction Conditions | Typically requires activation (e.g., as an acid chloride) and coupling agents. | Often used as the more reactive acid chloride (Mosher's reagent).[1] | Reaction kinetics and potential for racemization should be optimized. |
| Analytical Method | NMR, HPLC, GC | NMR, HPLC, GC.[1] | The choice of analytical technique depends on the analyte's properties and the required sensitivity. |
| Reproducibility | High (with optimized protocol) | High (well-established methods) | Dependent on precise control of reaction conditions and analytical parameters. |
| Robustness | Good (expected) | Good (well-documented) | Minor variations in reaction time, temperature, and reagent stoichiometry should not significantly impact results. |
| Signal Resolution (NMR) | Good (CF₃ group provides a clean signal) | Excellent (well-separated signals for diastereomers).[1] | The magnitude of the chemical shift difference (Δδ) between diastereomers is crucial for accurate integration. |
| Availability | Commercially available | Commercially available in both enantiomeric forms.[1] | Purity of the derivatizing agent is critical for accurate enantiomeric excess (e.e.) determination. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for ensuring the reproducibility and robustness of any analytical method. Below are generalized protocols for the derivatization of a chiral amine with this compound and subsequent analysis by NMR and HPLC.
Protocol 1: Derivatization of a Chiral Amine with this compound for NMR Analysis
Objective: To form diastereomeric amides for the determination of enantiomeric excess by ¹H or ¹⁹F NMR spectroscopy.
Materials:
-
This compound
-
Chiral amine sample
-
Coupling agent (e.g., DCC, EDC)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Chloroform-d)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Activation of the Acid: In a dry reaction vial, dissolve this compound (1.1 equivalents) in the anhydrous solvent. Add the coupling agent (1.2 equivalents) and stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Derivatization: To the activated acid solution, add a solution of the chiral amine (1.0 equivalent) in the same anhydrous solvent.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with a small amount of water. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
NMR Analysis: Evaporate the solvent and dissolve the resulting diastereomeric amides in a suitable deuterated solvent. Acquire ¹H or ¹⁹F NMR spectra.
-
Data Analysis: Integrate the well-resolved signals corresponding to each diastereomer to determine the enantiomeric excess.
Protocol 2: Chiral HPLC Analysis of Diastereomeric Amides
Objective: To separate and quantify the diastereomeric amides formed in Protocol 1.
Materials:
-
Diastereomeric amide sample from Protocol 1
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Achiral HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., Acetonitrile, Water, with additives like TFA)
Procedure:
-
Sample Preparation: Dissolve the diastereomeric amide mixture in the mobile phase to a known concentration.
-
Method Development: Develop a suitable gradient or isocratic HPLC method to achieve baseline separation of the two diastereomers. Key parameters to optimize include mobile phase composition, flow rate, and column temperature.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Analysis: Integrate the peak areas of the two separated diastereomers. The enantiomeric excess can be calculated from the peak area ratio.
Method Validation Parameters
To ensure the reliability of a method employing this compound, a thorough validation should be performed according to ICH guidelines. The key validation parameters are outlined below:
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can distinguish the analyte from other components in the sample matrix. | No interference at the retention times of the diastereomers. |
| Linearity | To demonstrate a proportional relationship between the concentration and the analytical signal. | Correlation coefficient (r²) > 0.99. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) RSD < 2%; Intermediate precision (inter-day) RSD < 3%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with variations in parameters like mobile phase composition (±2%), pH (±0.2 units), or column temperature (±5°C). |
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships in chiral analysis.
Caption: Workflow for chiral derivatization and analysis.
Caption: Parameters for robustness testing.
Conclusion
This compound is a valuable tool for the determination of enantiomeric purity of chiral amines and alcohols. While direct comparative data on its reproducibility and robustness against other chiral derivatizing agents is limited, the principles of analytical method validation provide a strong framework for ensuring reliable results. By following well-documented and validated protocols, researchers can confidently employ this reagent in their chiral separation studies. For critical applications, a comparison with an established method, such as one using Mosher's acid, within the user's own laboratory is recommended to ascertain the most suitable approach for a specific analyte and analytical challenge. Further research directly comparing the performance of these reagents would be a valuable contribution to the field of stereochemistry.
References
A Comparative Guide to Chiral Resolving Agents: Alternatives to (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers from a racemic mixture is a cornerstone of stereoselective synthesis. The selection of a chiral resolving agent is a critical decision that directly influences yield, enantiomeric purity, and the overall economic viability of the process. While (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid is a known chiral building block, this guide focuses on a comparative analysis of well-established, industrially relevant alternatives for the chiral resolution of racemic amines via diastereomeric salt formation.
This guide objectively compares the performance of three common chiral resolving agents—Tartaric Acid, Mandelic Acid, and Camphorsulfonic Acid—using the resolution of racemic 1-phenylethylamine as a benchmark. This allows for a standardized assessment of their efficacy.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The classical and most widely used method for chiral resolution on a large scale is the formation of diastereomeric salts. This technique is based on the reaction of a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent (e.g., a chiral acid). The resulting products are diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess different properties, such as solubility, melting point, and crystal structure. This key difference allows for their separation by conventional methods like fractional crystallization.
The success of this method hinges on the differential solubility of the two diastereomeric salts in a chosen solvent, allowing one to crystallize preferentially. The crystallized salt is then isolated, and the pure enantiomer of the target compound is liberated, typically by treatment with an acid or base to break the salt.
Comparative Performance of Chiral Resolving Agents
The efficacy of a chiral resolving agent is evaluated based on several key metrics: the yield of the crystallized diastereomeric salt, the enantiomeric excess (e.e.) of the target enantiomer after liberation, and the number of recrystallization steps required to achieve high purity. The choice of solvent is also a critical parameter that can significantly impact the outcome of the resolution.
The following table summarizes representative performance data for the resolution of racemic 1-phenylethylamine with derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.
| Resolving Agent | Racemic Amine | Solvent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) (%) of Resolved Amine | Reference |
| (+)-Tartaric Acid | 1-Phenylethylamine | Methanol | ~80-90% (initial crop) | Routinely >85% | [1][2] |
| (R)-Mandelic Acid | 1-Phenylethylamine | Methanol | 82% (first cycle) | 83% (first cycle), 91% (second cycle) | [3] |
| (1S)-(+)-10-Camphorsulfonic Acid | Phenylglycine* | Water | 45.7% | 98.8% | [4] |
Key Observations:
-
Tartaric Acid and its derivatives are highly effective and widely used resolving agents, often providing good yields and high enantiomeric excess in the first crystallization.[2][5][6] They are also cost-effective and readily available.
-
Mandelic Acid demonstrates strong resolving capabilities, capable of achieving high enantiomeric excess, sometimes requiring a second crystallization to reach >90% e.e.[3]
-
Camphorsulfonic Acid , a strong acid, readily forms crystalline salts with a broad range of amines and can achieve excellent enantiomeric purity.[4][7]
Experimental Workflows and Logical Relationships
The general workflow for chiral resolution by diastereomeric salt formation is a multi-step process. The logical relationship between the resolving agents is based on their chemical class and resulting salt-forming ability.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Caption: Logical relationship and key features of alternative resolving agents.
Detailed Experimental Protocols
Detailed and reproducible experimental protocols are essential for the systematic evaluation of chiral resolving agents. Below are representative protocols for the resolution of racemic 1-phenylethylamine.
Protocol 1: Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid
Materials:
-
Racemic (±)-1-phenylethylamine
-
(+)-(2R,3R)-Tartaric acid
-
Methanol
-
50% aqueous NaOH solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask, warming gently if necessary to achieve complete dissolution. Cautiously add 6.1 mL of racemic 1-phenylethylamine to the warm solution with swirling.[8]
-
Crystallization: Cork the flask and allow the solution to stand undisturbed at room temperature. The less soluble diastereomeric salt, the (S)-amine-(R,R)-tartrate complex, will crystallize out of the solution.[9]
-
Isolation: Collect the crystalline product by suction filtration and wash the crystals with a small amount of cold methanol. Dry the crystals.[9]
-
Liberation of (S)-(-)-1-Phenylethylamine: Suspend the collected crystals in approximately 50 mL of water. Add 4.5 mL of 50% aq. NaOH solution to make the solution basic (confirm with pH paper). This liberates the free amine from the tartrate salt.[9]
-
Extraction and Purification: Transfer the basic aqueous solution to a separatory funnel and extract twice with 30 mL portions of diethyl ether. Combine the ether extracts, dry over anhydrous Na2SO4, and decant the solution.[9]
-
Final Product: Remove the diethyl ether using a rotary evaporator to yield the resolved (S)-(-)-1-phenylethylamine.
-
Analysis: Determine the enantiomeric excess (e.e.) by polarimetry or chiral HPLC.
Protocol 2: Resolution of (±)-1-Phenylethylamine with (R)-Mandelic Acid
Materials:
-
Racemic (±)-1-phenylethylamine
-
(R)-Mandelic acid
-
Methanol
-
Concentrated Hydrochloric Acid
-
Aqueous base (e.g., NaOH)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Salt Formation: Dissolve racemic 1-phenylethylamine (2 mmol) in 50 mL of methanol. In a separate flask, dissolve (R)-mandelic acid (1 mmol) in methanol. Combine the solutions and stir at room temperature for 12 hours.[3]
-
Crystallization: Cool the mixture to 0–5 °C and stir for 1 hour to induce crystallization of the less soluble diastereomeric salt.[3]
-
Isolation: Filter the resulting slurry and wash the collected solid with cold methanol.[3]
-
Liberation of the Amine: Dissolve the collected salt in 50 mL of methanol and acidify with concentrated hydrochloric acid to a pH of 2–3. This will precipitate the resolving agent. Cool to 0–5 °C and filter to remove the mandelic acid. The filtrate contains the hydrochloride salt of the resolved amine.
-
Extraction and Purification: Neutralize the filtrate with an aqueous base and extract the liberated amine with an organic solvent. Dry the organic layer and evaporate the solvent to obtain the resolved amine.
-
Analysis: Determine the enantiomeric excess (e.e.). For higher purity, a second resolution cycle can be performed.[3]
Conclusion
While this compound serves as a valuable chiral synthon, established reagents such as tartaric acid, mandelic acid, and camphorsulfonic acid offer robust and well-documented alternatives for the chiral resolution of racemic amines. The choice among these agents is highly substrate-dependent, and optimal conditions are typically identified through empirical screening of different resolving agents and solvent systems. The data and protocols presented provide a foundational guide for researchers to effectively navigate the selection and implementation of these classical resolving agents for achieving high enantiomeric purity in their target molecules.
References
- 1. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
Benchmarking the performance of (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid in specific applications
In the landscape of chiral building blocks for pharmaceutical and fine chemical synthesis, (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid, also known as (S)-Trifluorolactic acid (S-TFLA), has emerged as a valuable synthon. Its trifluoromethyl group imparts unique properties such as enhanced metabolic stability and bioavailability to target molecules. This guide provides a comparative analysis of S-TFLA's performance against other common chiral building blocks—namely the Roche ester, (S)-Mandelic Acid, and Ethyl (S)-Lactate—supported by available experimental data.
Biocatalytic Synthesis of this compound
A highly efficient method for producing enantiomerically pure S-TFLA is through the asymmetric reduction of 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy) using lactate dehydrogenases (LDHs). This biocatalytic approach offers excellent stereoselectivity and high yields under mild conditions.
A study demonstrated the use of chicken l-LDH from Gallus to completely convert 0.5 M of TFPy into optically pure (S)-TFLA within 6 hours, achieving an enantiomeric excess of over 99.5%.[1][2] A cofactor regeneration system using formate dehydrogenase from Candida boidinii was employed to ensure the continuous supply of the necessary nicotinamide adenine dinucleotide (NADH).[1][2]
References
Safety Operating Guide
Personal protective equipment for handling (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid
This guide provides critical safety and logistical information for the handling and disposal of (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid, tailored for laboratory professionals in research and drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.
This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2][3] Inhalation may also cause respiratory irritation.[1] Strict adherence to safety protocols is mandatory to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required protective gear for handling this compound.
| Protection Type | Required Equipment | Standard/Specification |
| Eye and Face Protection | Safety goggles with side shields, and a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing to prevent skin contact. | Check glove manufacturer's specifications for chemical resistance. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.[4] | European Standard EN 149.[4] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practices.[4] | N/A |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Hazard-Protection Relationship
Understanding the relationship between the specific hazards of a chemical and the corresponding protective measures is fundamental to laboratory safety. The diagram below illustrates this relationship for this compound.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek immediate medical attention.
-
After skin contact: Take off immediately all contaminated clothing.[3] Rinse skin with plenty of water/shower.[3] Seek immediate medical attention.
-
After inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[5] Consult a physician immediately.[4][5]
-
After swallowing: Do NOT induce vomiting.[3][5] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Call a physician immediately.[4]
Disposal Considerations
Contaminated materials and the chemical itself must be disposed of as hazardous waste. Absorb spillage to prevent material damage and store in a corrosive-resistant container with a resistant inner liner.[3] All disposal practices must comply with local, state, and federal regulations. Dispose of contents/container to an approved waste disposal plant.
References
- 1. 3,3,3-Trifluoro-2-hydroxypropanoic acid | C3H3F3O3 | CID 244896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | C4H5F3O3 | CID 2760712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid | 374-35-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
